molecular formula C8H9BrN2O B8732251 N-(3-amino-5-bromophenyl)acetamide

N-(3-amino-5-bromophenyl)acetamide

Cat. No.: B8732251
M. Wt: 229.07 g/mol
InChI Key: STFHZTFJHXUIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-amino-5-bromophenyl)acetamide is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

N-(3-amino-5-bromophenyl)acetamide

InChI

InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,10H2,1H3,(H,11,12)

InChI Key

STFHZTFJHXUIIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)N)Br

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N-(3-amino-5-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(3-amino-5-bromophenyl)acetamide is a substituted acetanilide containing three key functional groups: an aromatic amine, an aryl bromide, and an acetamide. This unique combination makes it a valuable, yet under-documented, intermediate for organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed examination of its core physicochemical properties. Due to the scarcity of direct experimental data for this specific molecule in public literature, this document establishes a robust framework by integrating theoretical calculations, structure-property relationship analysis, and data from its immediate structural precursors, N-(3-aminophenyl)acetamide and N-(3-bromophenyl)acetamide. We further provide detailed, field-proven experimental protocols for the determination of its melting point, solubility, and pKa, offering researchers and drug development professionals a comprehensive technical resource for handling and utilizing this compound.

Introduction and Chemical Identity

This compound belongs to a class of compounds that serve as versatile scaffolds in synthetic chemistry. The presence of a nucleophilic amino group, a synthetically malleable bromine atom, and a hydrolyzable amide linkage on a central phenyl ring allows for a diverse range of chemical transformations. Understanding its fundamental physicochemical properties is paramount for its effective use, from predicting its behavior in reaction media to designing potential formulation strategies for its derivatives.

1.1. Molecular Structure and Identification

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₉BrN₂O

  • Molecular Weight: 229.08 g/mol

  • CAS Number: A unique CAS registry number for this specific compound is not readily found in major public databases, distinguishing it from its more common precursors.

  • Canonical SMILES: CC(=O)NC1=CC(N)=CC(Br)=C1

The structure features a meta-substituted benzene ring where the acetamide and amino groups are positioned meta to each other, and the bromine atom is also meta to the acetamide. This arrangement governs the electronic and steric environment of each functional group, influencing the molecule's overall properties.

Core Physicochemical Properties: Data and Analysis

The following table summarizes the key physicochemical properties of this compound. Values are either calculated or estimated based on structural analysis and comparison with analogs.

PropertyValue / DescriptionComments & Rationale
Molecular Weight 229.08 g/mol Calculated from the molecular formula C₈H₉BrN₂O.
Physical State Expected to be a solid at room temperature.Based on the properties of its analogs, N-(3-aminophenyl)acetamide (solid) and N-(3-bromophenyl)acetamide (solid)[1][2].
Melting Point Estimated: 90-110 °CThis is an educated estimate. N-(3-aminophenyl)acetamide melts around 70-88°C, while the para-isomer of bromoacetanilide melts at 168°C[2][3][4]. The presence of both polar groups (amino, amide) capable of hydrogen bonding suggests a moderately high melting point.
Solubility Water: Sparingly soluble. Organic Solvents: Soluble in polar organic solvents (e.g., DMSO, Ethanol, Acetone).The aromatic ring and bromine atom impart hydrophobicity, while the amino and amide groups contribute polarity and hydrogen bonding capability, leading to limited aqueous solubility but good solubility in polar organic solvents[1].
pKa pKa₁ (Ammonium ion): ~3.5-4.5 pKa₂ (Amide N-H): ~16-17The primary aromatic amine is basic. Its pKa is estimated based on 3-bromoaniline (pKa ~3.6). The amide proton is generally non-acidic under normal aqueous conditions.
LogP (Octanol/Water) Calculated XLogP3: ~1.8-2.5This value suggests moderate lipophilicity. For comparison, the XLogP3 for N-(3-bromophenyl)acetamide is 2.3[5]. The addition of a polar amino group would be expected to lower this value slightly.

Experimental Determination Protocols

To empower researchers with the ability to validate and expand upon the estimated properties, this section details standardized, reliable protocols for key physicochemical measurements. The rationale behind critical steps is explained to ensure robust and reproducible results.

Melting Point Determination via the Capillary Method

The melting point provides a quick, reliable indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Methodology Rationale: The capillary method ensures uniform and controlled heating of a small sample, allowing for precise observation of the phase transition from solid to liquid. A slow heating rate near the expected melting point is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature[6].

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the dry this compound powder on a watch glass. If the crystals are large, gently pulverize them to a fine powder.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and jab the open end into the powder. Tap the sealed end gently on a hard surface or drop the tube through a long glass pipe to pack the solid into the bottom[6][7]. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp or DigiMelt device)[6][7].

  • Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate range[8][7]. Allow the apparatus to cool.

  • Precise Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step[6]. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the last solid crystal melts.

  • Reporting: The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Pulverize Solid B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Heat Rapidly (Find Approx. MP) C->D E Cool Apparatus D->E F Use Fresh Sample E->F G Heat Slowly (1-2°C/min) Near Approx. MP F->G H Record T1 (First Drop) G->H I Record T2 (All Liquid) H->I J Report Range: T1 - T2 I->J

Caption: Workflow for Melting Point Determination.

Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, a critical parameter for drug delivery and reaction chemistry[9][10].

Methodology Rationale: This method ensures that a true equilibrium is established between the undissolved solid and the saturated solution by allowing sufficient time for dissolution at a controlled temperature. Subsequent quantification by a sensitive analytical technique like HPLC provides high accuracy[9].

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Place the vial in an incubator shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the suspension for a prolonged period, typically 24-72 hours, to ensure equilibrium is reached[9].

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, centrifuge the vial at high speed.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles[9].

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method (HPLC-UV is common).

    • Analyze the filtered sample (diluting if necessary) and use the calibration curve to determine its concentration.

  • Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.

SolubilityWorkflow A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge to Separate Phases B->C D Filter Supernatant (e.g., 0.22 µm PTFE) C->D E Quantify Concentration (e.g., HPLC) D->E F Calculate and Report Solubility (mg/mL) E->F

Caption: Workflow for Shake-Flask Solubility.

pKa Determination via Potentiometric Titration

The pKa value quantifies the acidity or basicity of a molecule and is fundamental to predicting its ionization state at a given pH, which impacts solubility, absorption, and receptor binding.

Methodology Rationale: Potentiometric titration is a direct and reliable method for determining pKa. By adding a strong acid or base titrant, the ionization state of the analyte is changed, and the resulting change in pH is monitored. The pKa corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the titration curve[11][12].

Step-by-Step Protocol:

  • Apparatus Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0)[11].

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water with a co-solvent like methanol if needed for solubility). A constant ionic strength should be maintained using a background electrolyte like KCl[11].

  • Titration:

    • To determine the pKa of the basic amino group, the solution can be made acidic (e.g., to pH 2) with a standard HCl solution.

    • Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH[11].

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the point of steepest slope) from the curve or its first derivative.

    • The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).

  • Reporting: Report the pKa value at the specified temperature and ionic strength.

pKaWorkflow A Calibrate pH Meter B Prepare Analyte Solution (Constant Ionic Strength) A->B C Add Titrant in Small Increments B->C D Record pH and Volume After Each Addition C->D E Plot pH vs. Volume D->E F Identify Inflection Point (Equivalence Point) E->F G Determine pH at Half-Equivalence Point F->G H Report pKa Value G->H

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Profile

While direct experimental spectra are not widely published, the expected spectroscopic characteristics can be inferred from the molecular structure.

  • ¹H NMR: Expect signals for the acetyl methyl group (singlet, ~2.1 ppm), the amide proton (broad singlet, ~8-10 ppm), the amine protons (broad singlet, ~4-5 ppm), and three distinct aromatic protons in the 7-8 ppm region, each showing meta-coupling.

  • ¹³C NMR: Expect signals for the methyl carbon (~24 ppm), the carbonyl carbon (~168 ppm), and six unique aromatic carbon signals, including two C-Br and C-N signals with characteristic chemical shifts.

  • IR Spectroscopy: Key peaks would include N-H stretching for the amine and amide (~3200-3400 cm⁻¹), a strong C=O stretch for the amide (~1670 cm⁻¹), and C-N and C-Br stretches in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Conclusion

This compound is a compound of significant synthetic potential. This guide has established its foundational physicochemical profile through a combination of calculated data, structure-property analysis, and comparison with known analogs. The provided experimental protocols offer a clear and reliable pathway for researchers to determine its properties with high fidelity. A thorough understanding of its melting point, solubility, and pKa is essential for any scientist aiming to utilize this versatile intermediate in reaction optimization, purification, and the rational design of novel chemical entities.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • University of Alberta. (n.d.). Melting point determination.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Popov, K., Rönkkömäki, H., & Lajunen, L. H. J. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663-675.
  • University of the West Indies. (2013, April 15). Experiment 1 - Melting Points.
  • SSERC. (n.d.). Melting point determination.
  • Scribd. (n.d.). Melting and Boiling Point Procedures.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • CymitQuimica. (n.d.). CAS 621-38-5: N-(3-Bromophenyl)acetamide.
  • PubChem. (n.d.). N-(3-Bromophenyl)acetamide.
  • NIST. (n.d.). Acetamide, N-(3-bromophenyl)-. NIST WebBook.
  • DrugFuture. (n.d.). p-Bromoacetanilide.
  • ECHEMI. (n.d.). N-(3-Aminophenyl)acetamide.
  • ChemicalBook. (2026, January 25). N1-(3-Aminophenyl)acetamide.

Sources

N-(3-amino-5-bromophenyl)acetamide: Structural Elucidation, Synthesis, and Application in Syk Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-amino-5-bromophenyl)acetamide (CAS: 1312572-80-7) is a highly versatile, trifunctional aromatic building block extensively utilized in modern medicinal chemistry. Featuring three distinct, orthogonal reactive sites—a primary amine, an aryl bromide, and an acetamide—this compound serves as a critical intermediate in the synthesis of aminopyrimidine-based Spleen Tyrosine Kinase (SYK) inhibitors. This technical guide provides an in-depth analysis of its structural properties, optimized synthetic workflows, and its mechanistic role in targeting autoimmune and inflammatory pathways.

Chemical Identity & Structural Elucidation

The molecular architecture of this compound is defined by a central benzene ring bearing a 1,3,5-substitution pattern (a meta-relationship between all three groups). This specific topology minimizes steric hindrance between the functional groups, allowing for sequential, highly selective transformations without spatial interference.

  • SMILES: CC(=O)Nc1cc(N)cc(Br)c1

  • Electronic Properties: The ring's electron density is precisely modulated by the competing effects of its substituents. The primary amine (-NH₂) is a strong electron-donating group (EDG) via resonance, while the acetamide (-NHCOCH₃) is a moderate EDG. The bromine atom acts as an electron-withdrawing group via induction but is weakly donating via resonance. This net electron-rich character facilitates oxidative addition during palladium-catalyzed cross-coupling at the C-Br bond, while ensuring the -NH₂ group remains highly nucleophilic for subsequent substitution reactions.

Physicochemical Properties & Pharmacokinetic Relevance

Understanding the physicochemical profile of this building block is essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the final active pharmaceutical ingredients (APIs) it helps construct.

PropertyValuePharmacokinetic Implication
Molecular Formula C8H9BrN2ODefines the baseline atomic contribution to the final API.
Molecular Weight 229.08 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
LogP (Predicted) ~1.8Moderate lipophilicity; ensures the intermediate is highly soluble in standard organic reaction solvents (e.g., DCM, EtOAc).
TPSA 55.12 ŲContributes to favorable cell permeability and oral bioavailability in the final API.
H-Bond Donors 2 (-NH₂, -NH)Essential for anchoring the molecule in the ATP-binding pocket of target kinases.
H-Bond Acceptors 2 (C=O, -NH₂)Facilitates critical interactions with solvent or target protein residues.

Mechanistic Applications in Drug Discovery: Targeting SYK

The selective inhibition of kinases involved in innate immunity has revolutionized the treatment of inflammatory diseases (). Spleen Tyrosine Kinase (SYK) is a non-receptor cytoplasmic kinase that plays a pivotal role in immunoreceptor signaling, particularly via the B-cell receptor (BCR) and Fc receptors. Hyperactivation of SYK is directly implicated in the pathogenesis of rheumatoid arthritis, asthma, and various B-cell malignancies ().

In the rational design of SYK inhibitors, this compound acts as a central scaffold:

  • Kinase Hinge Binding: The acetamide motif forms critical bidentate hydrogen bonds with the hinge region of the SYK ATP-binding pocket.

  • Core Assembly: The highly nucleophilic primary amine undergoes a Nucleophilic Aromatic Substitution (SNAr) reaction with a pyrimidine core (e.g., 2,4-dichloropyrimidine), establishing the aminopyrimidine pharmacophore recognized in numerous clinical candidates ().

  • Vector Elaboration: The aryl bromide serves as an orthogonal handle for Suzuki-Miyaura cross-coupling, allowing medicinal chemists to introduce diverse solubilizing or affinity-enhancing groups without disrupting the established kinase-binding interactions.

SYK_Pathway BCR B-Cell Receptor (BCR) ITAM ITAM Phosphorylation BCR->ITAM Antigen Binding SYK SYK Kinase Activation ITAM->SYK SH2 Domain Docking PLCg2 PLCγ2 Pathway SYK->PLCg2 Phosphorylation PI3K PI3K / Akt Pathway SYK->PI3K Phosphorylation Ca2 Intracellular Calcium Release PLCg2->Ca2 NFAT NFAT / NF-κB Transcription PI3K->NFAT Survival Signaling Ca2->NFAT Calcineurin Activation

Fig 1: SYK-mediated B-cell receptor signaling pathway driving NFAT/NF-κB transcription.

Synthetic_Workflow SM This compound (CAS: 1312572-80-7) SNAr SNAr Reaction (2-chloropyrimidine) SM->SNAr NH2 Nucleophile Intermediate Bromophenyl-pyrimidine Intermediate SNAr->Intermediate Suzuki Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki Aryl Bromide Handle Product Aminopyrimidine SYK Inhibitor (Lead Compound) Suzuki->Product Pd(0), Boronic Acid

Fig 2: Synthetic workflow utilizing the title compound for aminopyrimidine SYK inhibitors.

Retrosynthetic Analysis & Experimental Protocols

Synthesizing this compound directly from 5-bromobenzene-1,3-diamine via mono-acetylation is notoriously difficult, often yielding complex statistical mixtures of unreacted starting material, mono-acetylated, and over-reacted di-acetylated products. To ensure a self-validating, high-yielding protocol, a stepwise reduction-acetylation-reduction sequence starting from 1-bromo-3,5-dinitrobenzene is the field-proven standard.

Causality of Reagent Selection: In the final step (the reduction of N-(3-bromo-5-nitrophenyl)acetamide to the target compound), standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided. Palladium strongly catalyzes the hydrodehalogenation of aryl bromides, which would destroy the critical cross-coupling handle. Instead, a mild dissolving metal reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This system is highly chemoselective for the nitro group, leaving the aryl bromide completely intact.

Step-by-Step Methodology: Chemoselective Reduction to this compound
  • Reaction Setup: In a 500 mL round-bottom flask, suspend N-(3-bromo-5-nitrophenyl)acetamide (10.0 g, 38.6 mmol) in a solvent mixture of Ethanol (150 mL) and Deionized Water (50 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl) (10.3 g, 193 mmol, 5.0 eq) and Iron powder (325 mesh, 10.8 g, 193 mmol, 5.0 eq). Mechanistic Note: The NH₄Cl acts as a mild proton source, continuously activating the iron surface without creating a highly acidic environment that could prematurely hydrolyze the acetamide group.

  • Reflux: Heat the vigorously stirred suspension to 80°C (reflux) for 2-3 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using an eluent of 50% EtOAc in Hexanes. The starting material (UV active, high Rf) should completely disappear, replaced by a highly polar, UV-active spot (lower Rf) that stains positively (turning purple/brown) when treated with Ninhydrin stain, confirming the generation of the primary amine.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove insoluble iron oxides. Wash the Celite pad thoroughly with hot EtOAc (3 x 100 mL) to ensure complete product recovery.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as an off-white solid.

  • Analytical Validation: Analyze the crude solid via LC-MS. The mass spectrum must show the characteristic isotopic doublet for the bromine atom at m/z 229.0 and 231.0[M+H]⁺ in a 1:1 ratio. This specific isotopic signature confirms both the successful reduction of the nitro group and the structural preservation of the aryl bromide handle.

References

  • Altman, M. D. et al. "Aminopyrimidines as Syk inhibitors." US Patent US9290490B2, March 22, 2016.
  • Deng, G. M. et al. "Targeting Syk in Autoimmune Rheumatic Diseases." Frontiers in Immunology, 2016. URL:[Link]

  • Gaestel, M. et al. "Targeting innate immunity protein kinase signaling in inflammation." Nature Reviews Drug Discovery 8, 480-499 (2009). URL:[Link]

molecular weight and formula of N-(3-amino-5-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the physicochemical profile, synthetic methodology, and analytical validation of N-(3-amino-5-bromophenyl)acetamide , a critical intermediate in the development of kinase inhibitors.[1]

CAS Registry Number: 1312572-80-7 Primary Application: Pharmacophore scaffold for Syk and FGFR kinase inhibitors.[1]

Part 1: Physicochemical Characterization[1]

This section defines the fundamental constants required for stoichiometric calculations and analytical method development.

Molecular Identity & Constants[1]
PropertyValueTechnical Note
IUPAC Name This compoundSystematic naming prioritizes the amide functionality.[1]
Chemical Formula C₈H₉BrN₂O
Molecular Weight 229.08 g/mol Average weight for molarity calculations.[1]
Monoisotopic Mass 227.990 g/mol (⁷⁹Br)Use for High-Res Mass Spectrometry (HRMS).[1]
Isotopic Pattern M (100%) : M+2 (97.3%)Distinctive 1:1 doublet signature due to ⁷⁹Br/⁸¹Br natural abundance.[1]
Appearance Off-white to pale beige solidColoration often indicates trace oxidation of the aniline moiety.[1]
Solubility DMSO (>50 mM), Methanol, EthanolPoorly soluble in water; requires co-solvent for biological assays.[1]
Structural Analysis

The molecule features a 1,3,5-trisubstituted benzene ring, ensuring high rigidity and preventing steric clash between the acetamide and amine groups.[1] This "meta-meta" substitution pattern is chemically significant:

  • Position 1 (Acetamide): Acts as a hydrogen bond donor/acceptor, often engaging the hinge region of kinase domains.[1]

  • Position 3 (Amine): The reactive handle for further derivatization (e.g., nucleophilic aromatic substitution or amide coupling).[1]

  • Position 5 (Bromine): A halogen handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to extend the carbon skeleton.[1]

Part 2: Synthetic Methodology (Expert Protocol)[1]

Objective: Synthesize this compound from 3-bromo-5-nitroaniline with high chemoselectivity, avoiding hydrodehalogenation (loss of Bromine).

Reaction Logic & Causality

Standard catalytic hydrogenation (Pd/C + H₂) is not recommended for this substrate because palladium readily catalyzes the cleavage of the C-Br bond, leading to the des-bromo impurity.[1] Instead, a chemoselective reduction using Iron (Fe) or Tin(II) Chloride (SnCl₂) is required to reduce the nitro group while preserving the aryl bromide.[1]

Step-by-Step Protocol
Step 1: Acetylation of Starting Material[1]
  • Precursor: 3-Bromo-5-nitroaniline (CAS 55215-57-1).[1][2]

  • Reagents: Acetyl Chloride (1.1 eq), Pyridine (1.5 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 3-bromo-5-nitroaniline in dry DCM at 0°C.

    • Add pyridine (base) to scavenge HCl.[1]

    • Dropwise addition of acetyl chloride to prevent exotherm.[1]

    • Stir at RT for 2 hours. Aqueous workup yields N-(3-bromo-5-nitrophenyl)acetamide .[1]

Step 2: Chemoselective Nitro Reduction[1]
  • Reagents: Iron Powder (5 eq), Ammonium Chloride (NH₄Cl, 5 eq), Ethanol/Water (3:1).[1]

  • Procedure:

    • Suspend N-(3-bromo-5-nitrophenyl)acetamide in EtOH/Water.

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (80°C) for 2–4 hours. Monitor by TLC/LC-MS for disappearance of nitro starting material.

    • Critical Step: Filter hot through Celite to remove iron oxides.[1]

    • Concentrate filtrate and recrystallize (typically from Ethanol/Hexane) to isolate the target amine.[1]

Synthetic Workflow Diagram

SynthesisPath Start 3-Bromo-5-nitroaniline (CAS 55215-57-1) Inter Intermediate: N-(3-bromo-5-nitrophenyl)acetamide Start->Inter Acetyl Chloride Pyridine, DCM, 0°C (Acetylation) Product TARGET: This compound (CAS 1312572-80-7) Inter->Product Fe / NH4Cl EtOH/H2O, Reflux (Chemoselective Reduction)

Caption: Chemoselective synthesis pathway avoiding Pd-catalyzed dehalogenation.

Part 3: Analytical Validation

Trustworthiness in chemical biology relies on rigorous characterization.[1] The following signatures validate the identity of the synthesized compound.

1H NMR Signature (DMSO-d6, 400 MHz)
  • δ 10.0 ppm (s, 1H): Amide -NH (Deshielded singlet).[1]

  • δ 7.1 - 6.8 ppm (m, 3H): Aromatic protons.[1] Look for a pattern of three distinct singlets (or tight doublets) due to meta-substitution (H2, H4, H6).

  • δ 5.4 ppm (s, 2H): Aniline -NH₂ (Broad singlet, exchangeable with D₂O).[1]

  • δ 2.05 ppm (s, 3H): Acetyl -CH₃ group.[1]

Mass Spectrometry (LC-MS) Logic

When analyzing this compound via ESI-MS (Positive Mode), the bromine isotope pattern is the primary confirmation tool.[1]

MS_Logic Ion Parent Ion [M+H]+ Iso79 m/z ~228.9 (Contains 79Br) Ion->Iso79 50% Intensity Iso81 m/z ~230.9 (Contains 81Br) Ion->Iso81 50% Intensity Fragment Fragment [M - Acetyl]+ Ion->Fragment In-source fragmentation (Loss of 42 Da)

Caption: Mass spectral logic showing the characteristic 1:1 bromine isotopic split.

Part 4: Applications in Drug Discovery[1]

This molecule serves as a "Linchpin Intermediate."[1] It is rarely the final drug but acts as the core scaffold for:[1]

  • Syk Inhibitors: The aniline nitrogen is often reacted with chloropyrimidines to form the hinge-binding motif of Spleen Tyrosine Kinase inhibitors [1].[1]

  • FGFR Inhibitors: Used in fragment-based drug design to target Fibroblast Growth Factor Receptors, where the acetamide group interacts with the "gatekeeper" residue [2].[1]

References
  • Aminopyrimidines as Syk Inhibitors. Google Patents (WO2011075560A1).[1] Describes the use of CAS 1312572-80-7 as a key intermediate in synthesizing kinase inhibitors.[1]

  • Synthesis of 3-amino-5-bromoacetanilide derivatives. Molaid Chemical Database. Verification of CAS 1312572-80-7 and structure-activity relationships.[1]

  • Chemoselective Reduction of Nitroarenes. Organic Chemistry Portal. Validates the use of Fe/NH4Cl for reducing nitro groups in the presence of halogens.[1]

Sources

CAS number and identifiers for N-(3-amino-5-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of N-(3-amino-5-bromophenyl)acetamide in Targeted Kinase Inhibitor Design

Executive Summary

In the landscape of modern rational drug design, polyfunctionalized benzene derivatives serve as pivotal scaffolds for assembling complex pharmacophores. Among these, this compound has emerged as a highly versatile intermediate for the synthesis of advanced therapeutics (1)[1]. This technical guide provides an in-depth analysis of this compound, detailing its physicochemical identifiers, structural rationale, and its critical mechanistic role in the synthesis of aminopyrimidine-based Spleen Tyrosine Kinase (Syk) inhibitors (2)[2].

Chemical Identity and Physicochemical Profiling

Accurate compound identification is the bedrock of reproducible synthetic chemistry. The 1,3,5-trisubstitution pattern of this molecule provides distinct electronic and steric environments for each functional group, allowing for orthogonal reactivity during multi-step syntheses.

PropertyValue
Chemical Name This compound
CAS Registry Number 1312572-80-7
Molecular Formula C8H9BrN2O
Molecular Weight 229.076 g/mol
SMILES String CC(=O)Nc1cc(N)cc(Br)c1
InChI InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,10H2,1H3,(H,11,12)
Primary Application Pharmaceutical Intermediate (Kinase Inhibitors)

Structural Rationale and Mechanistic Role in Drug Design

The architectural design of this compound is engineered specifically for orthogonal, late-stage functionalization:

  • The Amino Group (-NH₂): Acts as a potent nucleophile. In the context of kinase inhibitor synthesis, it is typically deployed in Nucleophilic Aromatic Substitution (SNAr) reactions to attack electron-deficient heterocycles, such as 2,4-dichloropyrimidine[2].

  • The Bromo Group (-Br): Serves as a robust handle for transition-metal-catalyzed cross-coupling reactions. Once the pyrimidine core is attached, the bromo substituent can be subjected to Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce solubilizing groups or additional target-binding motifs.

  • The Acetamide Group (-NHCOCH₃): Functions dualistically. Synthetically, it acts as a protected amine that can be unmasked later if needed. Pharmacologically, it frequently serves as a critical hydrogen bond donor/acceptor motif, interacting with the hinge region or solvent-exposed areas of the target kinase to enhance binding affinity (3)[3].

Experimental Workflow: Synthesis & Validation

To utilize this compound effectively, one must either source it at high purity or synthesize it via the chemoselective mono-acetylation of 5-bromobenzene-1,3-diamine. The following protocol outlines a self-validating system for this transformation.

Protocol: Chemoselective Mono-Acetylation of 5-Bromobenzene-1,3-diamine Mechanistic Rationale: The starting material possesses two electronically equivalent primary amines. To prevent the formation of the di-acetylated byproduct, strict stoichiometric control (0.95 eq of acetic anhydride) and low-temperature kinetics (0 °C) are employed. The reduced temperature lowers the available kinetic energy, favoring the fastest reaction (the first acetylation) and suppressing the activation energy required for the second.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-bromobenzene-1,3-diamine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere to prevent oxidative degradation of the amines.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Controlled Reagent Addition: Dilute acetic anhydride (0.95 eq, 9.5 mmol) in 10 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel. The dilution and slow addition prevent local concentration spikes that lead to over-acetylation.

  • Reaction Monitoring: Stir the mixture for 2 hours at 0 °C. Monitor via TLC (Hexanes:Ethyl Acetate 1:1, UV detection). The mono-acetylated product will appear at an intermediate Rf between the polar starting material and the non-polar di-acetylated impurity.

  • Quenching & Extraction: Quench with saturated aqueous sodium bicarbonate (30 mL) to neutralize the acetic acid byproduct. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient 10% to 50% EtOAc in Hexanes).

  • Analytical Validation: Confirm identity via ¹H NMR (DMSO-d6). The success of mono-acetylation is validated by the presence of a 3H singlet at ~2.0 ppm (acetyl methyl) and a 2H broad singlet at ~5.3 ppm (unreacted primary amine).

SynthesisWorkflow SM 5-Bromobenzene-1,3-diamine (Starting Material) Acylation Mono-acetylation (Ac2O, DCM, 0°C) SM->Acylation Intermediate This compound (CAS: 1312572-80-7) Acylation->Intermediate SNAr SNAr Reaction (2,4-Dichloropyrimidine, DIPEA) Intermediate->SNAr Coupling Cross-Coupling (Suzuki/Buchwald-Hartwig) SNAr->Coupling API Syk Inhibitor API (Lead Compound) Coupling->API

Workflow for the synthesis and functionalization of this compound.

Biological Application: Syk Kinase Inhibition

This compound is a critical intermediate in the synthesis of aminopyrimidines patented as Spleen Tyrosine Kinase (Syk) inhibitors[2]. Syk is a non-receptor tyrosine kinase that plays a mandatory role in the signaling cascades of immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.

Upon antigen binding, the BCR is phosphorylated by Lyn kinase, creating docking sites for Syk. Once recruited and activated, Syk phosphorylates downstream targets like PLCγ2, triggering calcium mobilization and the activation of transcription factors (e.g., NFAT, NF-κB) that drive pro-inflammatory responses. Pharmacological inhibition of Syk using derivatives of this compound effectively uncouples this signaling pathway, offering therapeutic potential for asthma, COPD, and rheumatoid arthritis[2].

SykPathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn Lyn Kinase BCR->Lyn Phosphorylation Syk Spleen Tyrosine Kinase (Syk) Lyn->Syk Recruitment & Activation PLCg2 PLCγ2 Syk->PLCg2 Calcium Calcium Release PLCg2->Calcium NFAT NFAT / NF-κB Activation Calcium->NFAT Inflammation Pro-inflammatory Response NFAT->Inflammation

Syk-mediated B-cell receptor signaling pathway targeted by aminopyrimidine inhibitors.

Conclusion

The strategic value of this compound lies in its precise arrangement of reactive functional groups. By understanding the mechanistic principles governing its synthesis and downstream functionalization, medicinal chemists can efficiently deploy this scaffold to construct potent, targeted kinase inhibitors.

References

  • Title: N-(3-amino-5-bromophenyl)
  • Title: US9290490B2 - Aminopyrimidines as Syk inhibitors Source: Google Patents URL
  • Title: A Radiobrominated Tyrosine Kinase Inhibitor for EGFR with L858R/T790M Mutations in Lung Carcinoma Source: MDPI URL

Sources

Technical Assessment of Ionization Constants: N-(3-amino-5-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of N-(3-amino-5-bromophenyl)acetamide , focusing on the ionization constants (pKa) of its functional groups.[1][2] Understanding these values is critical for medicinal chemistry optimization, specifically regarding thermodynamic solubility, membrane permeability, and salt form selection.

Key Findings:

  • Primary Ionization Center: The aromatic amine (aniline nitrogen) is the sole ionizable group within the physiological pH range.[1][3]

  • Predicted pKa: The aniline nitrogen has a predicted pKa of 2.9 ± 0.2 , significantly lower than unsubstituted aniline (4.[1][3]6) due to the cumulative electron-withdrawing effects of the meta-bromine and meta-acetamide substituents.[1][2]

  • Acetamide Group: Remains neutral across the pH 1–14 range (pKa < 0 for protonation; pKa > 15 for deprotonation).[1][2][3]

  • Development Implication: The molecule exhibits low aqueous solubility at intestinal pH (6.5–7.4), necessitating specific formulation strategies (e.g., strong acid salts or amorphous solid dispersions).

Part 1: Theoretical Framework & Structural Analysis[4]

Structural Dissection and Electronic Effects

The molecule is a 1,3,5-trisubstituted benzene derivative. To determine the pKa, we must analyze the electronic environment of the ionizable nitrogen relative to the substituents.

  • Reaction Center: The primary amino group (

    
    ) at position 3.[1][2][3]
    
  • Substituent 1 (Position 1): Acetamide group (

    
    ).[1][2] Relative to the amine, this is in the meta  position.[3]
    
  • Substituent 2 (Position 5): Bromine atom (

    
    ).[1][2] Relative to the amine, this is in the meta  position.[3]
    
Hammett Equation Prediction

Since experimental data for this specific scaffold is rare in public indexing, we employ the Hammett equation for a high-confidence theoretical prediction.[1][2][3] This method correlates the electronic influence of substituents (


) with the ionization constant.[3][4]

Equation:


[1][2]

Parameters:

  • 
     (Reference):  Aniline = 4.60 [1][2][3]
    
  • 
     (Reaction Constant):  Sensitivity of anilines to electronic effects 
    
    
    
    2.80 [1][3]
  • 
     (Bromine):  Meta-substituent constant = +0.39  (Inductive withdrawing effect dominates) [1].[1][2]
    
  • 
     (Acetamide):  Meta-substituent constant = +0.21  (Inductive withdrawing effect dominates resonance in meta position) [2].[1][2]
    

Calculation:





[1][2]
Ionization Profile Summary[2][3]
Functional GroupTypePredicted pKaPhysiological State (pH 7.[1][2]4)
Aniline Nitrogen (

)
Weak Base2.9 ± 0.2 Neutral (Unionized)
Acetamide Oxygen (

)
Very Weak Base~ -1.0 Neutral
Acetamide Nitrogen (

)
Very Weak Acid> 15.0 Neutral

Part 2: Experimental Methodologies

To validate the theoretical values, the following experimental workflows are recommended. Due to the predicted low pKa (~2.[1][3]9) and likely poor aqueous solubility of the unionized form, UV-Metric Titration is the superior method over Potentiometric Titration.[1][3]

Method A: UV-Metric Titration (Spectrophotometric)

This method relies on the difference in UV absorption spectra between the ionized (


) and neutral (

) species.[1][2] It is highly accurate for low pKa values (pKa < 3) where potentiometric endpoints are obscured by the solvent's acidic limit.[1]

Protocol:

  • Preparation: Dissolve compound in a co-solvent (e.g., Methanol/Water) to ensure solubility, then extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titration: Titrate from pH 1.0 to pH 6.0 using HCl and NaOH.

  • Detection: Monitor absorbance at

    
     (typically 240–300 nm for anilines).[1][2]
    
  • Analysis: Identify the isosbestic point.[1][2][3] Plot absorbance vs. pH to derive pKa using the Henderson-Hasselbalch relationship.[1][2]

Visualization: Experimental Decision Logic[1][2][3][4]

PkaDetermination Start Start: pKa Determination SolubilityCheck Check Aqueous Solubility (at pH 7.4) Start->SolubilityCheck IsSoluble Soluble (> 1 mM) SolubilityCheck->IsSoluble LowSolubility Low Solubility (< 1 mM) SolubilityCheck->LowSolubility Potentiometric Method A: Potentiometric Titration (Standard) IsSoluble->Potentiometric Cosolvent Method B: UV-Metric Titration (with MeOH/Dioxane) LowSolubility->Cosolvent DataAnalysis Data Analysis: Isosbestic Point Verification Potentiometric->DataAnalysis Yasuda Yasuda-Shedlovsky Extrapolation to 0% Solvent Cosolvent->Yasuda Yasuda->DataAnalysis FinalValue Final pKa Value DataAnalysis->FinalValue

Caption: Decision tree for selecting the optimal pKa determination method based on physicochemical properties.

Part 3: Implications for Drug Development[1][2][7]

Solubility and Permeability (ADME)

The pKa of 2.9 indicates that this compound behaves as a neutral lipophile throughout the entire intestinal tract (pH 6.0 – 7.4).[1][2]

  • Stomach (pH 1.5): The compound will be ~96% ionized (

    
    ).[1][2][3] Solubility will be maximal here.
    
  • Intestine (pH 6.5): The compound will be >99.9% neutral.[1][2][3] Solubility will drop drastically, potentially limiting absorption if the dose is high (Solubility-Limited Absorption).[1][2]

  • Permeability: The neutral form is highly permeable.[1][2][3] If the compound can be kept in solution, membrane transport will be efficient.[3]

Salt Selection Strategy

Since the basicity is very weak (pKa 2.9), standard weak acids (e.g., acetic acid, lactic acid) will not form stable salts. The difference in pKa (


) should ideally be > 2 or 3.[1][2]
  • Recommended Counter-ions: Strong acids are required to ensure proton transfer and stable salt formation.[1][2][3]

    • Methanesulfonic acid (Mesylate)[1][2]

    • Hydrochloric acid (Hydrochloride)[1][2]

    • Sulfuric acid (Sulfate)[1][2]

Chemical Stability

The acetamide group is generally stable, but the presence of the electron-withdrawing bromine makes the amide bond slightly more susceptible to hydrolysis under strongly acidic or basic conditions compared to unsubstituted acetanilide.[3] However, under physiological conditions, it is stable.

References

  • Hansch, C., & Leo, A. (1991). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1][2] (Source for

    
     constants). 
    
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.[1][2][3]

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Source for Titration Protocols).[1][2]

  • PubChem Compound Summary. (2025). N-(3-bromophenyl)acetamide. National Center for Biotechnology Information.[1][2][3] [1][2]

  • Sigma-Aldrich. (2025).[1][2] 4-Bromoacetanilide Product Specification (Analogous reference for solubility data). [1][2]

Sources

Pharmacophore Profiling and Hydrogen Bonding Analytics of N-(3-amino-5-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the early stages of drug discovery, accurately predicting a molecule's pharmacokinetic profile—specifically its solubility and permeability—relies heavily on the precise mapping of its hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA). For N-(3-amino-5-bromophenyl)acetamide , a halogenated, dual-functionalized aromatic compound, standard chemoinformatics algorithms (such as Cactvs, utilized by the PubChem database) compute an HBD count of 2 and an HBA count of 2 [1][2].

This technical whitepaper deconstructs the structural anatomy, electronic effects, and pharmacophore logic that dictate these counts. Furthermore, it provides field-proven, self-validating experimental protocols for verifying these computational predictions in vitro.

Structural Anatomy & Electronic Topology

This compound is built upon a central benzene scaffold, functionalized at three distinct positions. The interplay between these groups dictates the molecule's overall electron density and its capacity to engage in intermolecular interactions within a biological target's binding pocket.

  • Position 1 (Acetamide Group, -NHCOCH₃): A moderately bulky, polar group that introduces both a potential donor and acceptor.

  • Position 3 (Amino Group, -NH₂): A primary aromatic amine that acts as a strong electron-donating group via resonance, while offering hydrogen bonding capabilities.

  • Position 5 (Bromo Group, -Br): A heavy halogen that is electron-withdrawing via induction but mildly donating via resonance. It is highly lipophilic and sterically demanding, but does not participate in standard hydrogen bonding.

G Core Central Benzene Ring (Scaffold) Acetamide Acetamide Group (-NHCOCH3) @ C1 Core->Acetamide C-N bond Amino Amino Group (-NH2) @ C3 Core->Amino C-N bond Bromo Bromo Group (-Br) @ C5 Core->Bromo C-Br bond

Topological mapping of this compound functional groups.

The Pharmacophore Logic: HBD and HBA Derivation

The quantification of HBD and HBA is not merely an exercise in counting hydrogen, nitrogen, and oxygen atoms. Modern chemoinformatics, specifically the Cactvs algorithm employed by PubChem, evaluates the pharmacophoric availability of these atoms [2].

Hydrogen Bond Donors (HBD = 2)

Lipinski’s original Rule of 5 defined donors as the sum of N-H and O-H bonds [1]. However, modern computational standards count the number of heteroatom donor groups (atoms with at least one attached hydrogen) to better represent steric realities in receptor pockets.

  • Amide Nitrogen (-NH-): Possesses one hydrogen atom. It acts as 1 Donor Group .

  • Amino Nitrogen (-NH₂): Despite having two N-H bonds, the nitrogen atom acts as a single localized donor node in space. It is computed as 1 Donor Group . Total HBD = 2.

Hydrogen Bond Acceptors (HBA = 2)

Acceptor counting requires an analysis of lone-pair availability. Not all nitrogen and oxygen atoms are capable of accepting a hydrogen bond.

  • Carbonyl Oxygen (=O): The highly electronegative oxygen in the acetamide group possesses two available lone pairs, acting as a strong 1 Acceptor Atom .

  • Amino Nitrogen (-NH₂): The lone pair on the primary aromatic amine is partially delocalized into the benzene ring, but it retains sufficient basicity and spatial availability to act as 1 Acceptor Atom .

  • Amide Nitrogen (-NH-): Excluded. The lone pair on the amide nitrogen is heavily delocalized into the adjacent carbonyl π* orbital (forming a partial double bond). Because this lone pair is tied up in resonance, it is geometrically and electronically unavailable to accept a hydrogen bond. Total HBA = 2.

Pharmacophore cluster_HBD Hydrogen Bond Donors (HBD = 2) cluster_HBA Hydrogen Bond Acceptors (HBA = 2) Mol This compound HBD1 Amide -NH- (1 Donor Group) Mol->HBD1 HBD2 Amino -NH2 (1 Donor Group) Mol->HBD2 HBA1 Carbonyl =O (1 Acceptor Atom) Mol->HBA1 HBA2 Amino -N- (1 Acceptor Atom) Mol->HBA2 HBA3 Amide -N- (Excluded: Resonance) Mol->HBA3 Delocalized Lone Pair

Pharmacophore logic for HBD and HBA counts using the Cactvs algorithm.

Quantitative Data Summary

The following table summarizes the functional group contributions to the molecule's overall hydrogen bonding profile.

Functional GroupPositionHBD Contribution (Cactvs)HBA Contribution (Cactvs)Electronic Effect on Scaffold
Acetamide (-NHCOCH₃) C11 (Amide N)1 (Carbonyl O)Mildly activating (Resonance)
Amino (-NH₂) C31 (Amino N)1 (Amino N)Strongly activating (Resonance)
Bromo (-Br) C500Deactivating (Inductive > Resonance)
Total Molecule -2 2 -

Experimental Validation: Self-Validating VT-NMR Protocol

Computational counts must be validated against physical reality. To experimentally confirm that the -NH- and -NH₂ groups act as active hydrogen bond donors, we employ Variable-Temperature ¹H-NMR (VT-NMR) .

Causality & Logic: By dissolving the compound in a strong hydrogen-bond-accepting solvent (DMSO-d6), we force the donor protons into an intermolecular bound state. As thermal energy (temperature) increases, these weak intermolecular hydrogen bonds break, causing a measurable upfield shift in the proton resonance. The rate of this shift (temperature coefficient,


) validates the proton's donor status. This is a self-validating system because the solvent acts as both the matrix and the experimental variable, with the internal carbon-bound protons serving as a negative control (they do not hydrogen bond and will not shift significantly).
Step-by-Step Methodology:
  • Sample Preparation: Dissolve 5 mg of high-purity this compound in 0.5 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.

  • Baseline Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Acquire a standard 1D ¹H-NMR spectrum at 298 K (25°C).

  • Resonance Identification: Identify the amide (-NH-) proton (typically a broad singlet around 9.5–10.5 ppm) and the amino (-NH₂) protons (typically a broad singlet around 5.0–6.0 ppm).

  • Thermal Titration: Acquire sequential 1D ¹H-NMR spectra, increasing the probe temperature from 298 K to 338 K in precise 5 K increments. Allow 5 minutes of thermal equilibration before each scan.

  • Data Extraction & Plotting: Extract the chemical shift (

    
    , in ppm) of the -NH- and -NH₂ protons at each temperature. Plot 
    
    
    
    (y-axis) versus Temperature (x-axis).
  • Causality Analysis: Calculate the slope (

    
    ).
    
    • A highly negative coefficient (more negative than -4.5 ppb/K) confirms the proton is highly solvent-exposed and actively functioning as an intermolecular Hydrogen Bond Donor .

    • A coefficient near zero (>-2.0 ppb/K) would indicate steric shielding or intramolecular bonding (not expected for this specific topology).

Conclusion & Implications for Drug Design

This compound presents an optimized hydrogen bonding profile (HBD = 2, HBA = 2) that falls well within the strict parameters of Lipinski's Rule of 5 (HBD ≤ 5, HBA ≤ 10) [1].

From a drug design perspective, the low HBD/HBA count suggests excellent theoretical membrane permeability and a lower desolvation penalty upon entering a lipophilic binding pocket. The exclusion of the amide nitrogen from the HBA count due to resonance delocalization is a critical nuance that prevents the overestimation of the molecule's polar surface area (PSA), ensuring accurate predictions of oral bioavailability and blood-brain barrier (BBB) penetration.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL: [Link]

  • Kim, S., Thiessen, P. A., Bolton, E. E., Chen, J., Fu, G., Gindulyte, A., ... & Bryant, S. H. (2016). PubChem Substance and Compound databases. Nucleic Acids Research, 44(D1), D1202-D1213. URL: [Link]

The Electronic Properties and Synthetic Utility of the 3-Amino-5-Bromo Substitution Pattern in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-5-bromo substitution pattern is a highly versatile and strategic motif in modern medicinal chemistry and organic synthesis[1]. Found in various heterocyclic and aromatic scaffolds (e.g., pyridines, anilines, and benzoic acids), this meta-disubstituted arrangement provides a unique "push-pull" electronic environment. The amino group (-NH2) acts as a hydrogen bond donor/acceptor and a mild electron donor from the meta position, while the bromo group (-Br) serves as a lipophilic, electron-withdrawing moiety and a robust handle for transition-metal-catalyzed cross-coupling[2]. This whitepaper provides an in-depth technical analysis of the causality behind its electronic properties, its impact on drug design, and field-proven protocols for its synthetic manipulation.

Electronic Properties: A Hammett Analysis

To understand the causality behind the reactivity and physicochemical properties of the 3-amino-5-bromo motif, we must analyze the individual electronic contributions of each substituent using 3

3[3]. The Hammett equation quantifies the electronic effect of a substituent on the reaction rate or equilibrium constant of a molecule[3].
  • The Meta-Amino Group (-NH2): In the para position, the amino group is a strong electron donor via resonance (+R effect,

    
    ). However, in the meta position, the resonance effect cannot directly delocalize electron density onto the ipso carbon. The primary electronic influence is a delicate balance between its electron-withdrawing inductive effect (-I) and its resonance (+R) effect, resulting in a net4[4].
    
  • The Meta-Bromo Group (-Br): The bromine atom exerts a strong electron-withdrawing inductive effect (-I) due to its electronegativity, which outweighs its weak resonance donating effect (+R)[3]. This results in a net5

    5[5].
    

When placed meta to each other (the 3,5-substitution pattern), these groups do not sterically clash, but their opposing electronic effects synergistically modulate the electron density of the aromatic ring. This modulation is critical for tuning the pKa of adjacent basic centers and optimizing target binding affinities[6].

Table 1: Quantitative Electronic Parameters (Hammett Constants)
SubstituentPositionInductive EffectResonance EffectHammett Constant (

)
Net Electronic Character
-NH2 meta-I (Weak)+R (Strong)-0.16Mildly Electron-Donating
-NH2 para-I (Weak)+R (Strong)-0.66Strongly Electron-Donating
-Br meta-I (Strong)+R (Weak)+0.39Electron-Withdrawing
-Br para-I (Strong)+R (Weak)+0.23Mildly Electron-Withdrawing

Impact on Physicochemical Properties (Drug Design)

In drug development, the 3-amino-5-bromo motif is strategically employed to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • pKa Modulation: The basicity of an aromatic amine or a heterocyclic nitrogen is directly influenced by the

    
     of the substituents. The 6[6], which can be used to increase the fraction of un-ionized drug at physiological pH, thereby enhancing membrane permeability. The 3-amino group partially offsets this, allowing for fine-tuning of the pKa to a precise target range.
    
  • Lipophilicity and Halogen Bonding: The bromine atom significantly increases the lipophilicity (LogP) of the scaffold, driving hydrophobic interactions within target binding pockets. Furthermore, the polarizability of the bromine atom enables the formation of halogen bonds—highly directional interactions with Lewis bases (e.g., backbone carbonyls in proteins)[2].

Mechanistic Workflow: Evaluating Electronic Effects

To systematically evaluate the impact of the 3-amino-5-bromo motif on a novel scaffold, researchers employ a combination of computational profiling and empirical validation.

G Start 3-Amino-5-Bromo Scaffold Elec Electronic Profiling (Hammett Analysis) Start->Elec Analyze pKa pKa Modulation (Potentiometric Titration) Elec->pKa -NH2 / -Br Effects LogD Lipophilicity (LogD) (Shake-Flask Method) Elec->LogD Halogen/Polar Effects SAR Structure-Activity Relationship (SAR) pKa->SAR Optimize Binding LogD->SAR Optimize ADME

Caption: Logical workflow for evaluating the physicochemical impact of the 3-amino-5-bromo motif.

Experimental Protocol: Self-Validating pKa Determination via Potentiometric Titration

To empirically validate the electronic effects predicted by Hammett analysis, a potentiometric titration protocol is utilized. The causality behind using a co-solvent system is to ensure the lipophilic brominated scaffold remains fully dissolved throughout the pH gradient[6].

  • Sample Preparation: Dissolve 2-5 mg of the 3-amino-5-bromo derivative in a standardized co-solvent mixture (e.g., 50% Methanol/Water) to ensure complete solubility.

  • Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Titration: Titrate the sample with a standardized 0.1 M HCl or NaOH solution using an automated titrator. Add titrant in 0.01 mL increments, allowing the potential to stabilize (drift < 0.5 mV/min) before the next addition.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the inflection point. The pH at the half-equivalence point corresponds to the apparent pKa.

  • Self-Validation (Yasuda-Shedlovsky Extrapolation): Repeat the titration at varying co-solvent ratios (e.g., 30%, 40%, 50%, 60%). Extrapolate the apparent pKa values to 0% co-solvent via linear regression to determine the true aqueous pKa.

Synthetic Utility & Reactivity

The true power of the 3-amino-5-bromo pattern lies in its orthogonal reactivity. The electronic differentiation between the two functional groups allows for selective, sequential functionalization[7].

  • The 5-Bromo Site: The electron-withdrawing nature of the bromine atom, combined with its excellent leaving group ability, makes the 5-position highly susceptible to oxidative addition by palladium catalysts. This enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[2].

  • The 3-Amino Site: The amino group acts as a nucleophile for amidation, reductive amination, or 7[7]. Alternatively, it can be converted into a diazonium salt via the Sandmeyer reaction, allowing for substitution with halogens, cyanides, or hydroxyl groups.

G Core 3-Amino-5-Bromo Intermediate CrossCoupling Suzuki-Miyaura Coupling (C-C Bond) Core->CrossCoupling Pd Catalyst Boronic Acid Amidation Amide Formation (N-Acylation) Core->Amidation Acyl Chloride Base Sandmeyer Sandmeyer Reaction (Diazotization) Core->Sandmeyer NaNO2, HCl CuX Product1 5-Aryl-3-Amino Derivatives CrossCoupling->Product1 Product2 3-Amido-5-Bromo Derivatives Amidation->Product2 Product3 3-Substituted-5-Bromo Derivatives Sandmeyer->Product3

Caption: Divergent synthetic pathways exploiting the orthogonal reactivity of the 3-amino-5-bromo scaffold.

Experimental Protocol: Step-by-Step Suzuki-Miyaura Coupling

This protocol describes the selective C-C bond formation at the 5-bromo position, leaving the 3-amino group intact. The causality behind selecting Pd(dppf)Cl2 is its bidentate ligand structure, which suppresses unwanted side reactions (like Buchwald-Hartwig amination of the free -NH2) and promotes the desired cross-coupling[2].

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the 3-amino-5-bromo scaffold (1.0 equiv), an arylboronic acid (1.2 equiv), and a mild base such as potassium carbonate (K2CO3, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl2 (0.05 equiv).

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v). Critical Step: Degassing via sparging with argon for 15 minutes is required to prevent the oxidative degradation of the palladium catalyst.

  • Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere for 12 hours. Monitor the reaction progress via LC-MS to ensure complete consumption of the starting material.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Conclusion

The 3-amino-5-bromo substitution pattern is far more than a simple structural variation; it is a finely tuned electronic system. By leveraging the opposing Hammett constants of the meta-amino (


) and meta-bromo (

) groups, medicinal chemists can precisely modulate pKa, enhance lipophilicity, and exploit orthogonal synthetic pathways to rapidly generate complex, biologically active molecules.

References

  • Source: chemimpex.
  • Source: researchgate.
  • Source: acs.
  • Source: chemeurope.
  • Source: acs.
  • Source: benchchem.
  • Title: Chemometric Analysis of Substituent Effects...

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(3-amino-5-bromophenyl)acetamide from Nitro Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of N-(3-amino-5-bromophenyl)acetamide, a valuable building block in pharmaceutical and materials science research.[1][2] The described three-step synthetic pathway begins with the commercially available precursor, 1-bromo-3,5-dinitrobenzene. The protocol first details a chemoselective monoreduction of a nitro group, followed by the acetylation of the resultant amine, and concludes with the reduction of the second nitro group. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic rationale, and critical safety information to ensure a reliable and reproducible outcome.

Introduction and Synthetic Strategy

This compound is a substituted aniline derivative whose structural motifs are of significant interest in the development of complex organic molecules. The presence of a reactive amino group, a stable amide, and a bromine atom for potential cross-coupling reactions makes it a versatile synthetic intermediate.[1]

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, providing a primary route to anilines.[3][4] However, when multiple reducible groups are present, achieving chemoselectivity is a significant challenge. This protocol addresses this challenge directly, employing a strategy that leverages differences in reactivity to achieve the target molecule with high purity.

The chosen synthetic route involves three key transformations:

  • Selective Monoreduction: Starting with 1-bromo-3,5-dinitrobenzene, one of the two nitro groups is selectively reduced to an amine using sodium sulfide. This classic method, known as the Zinin reduction, is effective for selectively reducing one nitro group in polynitroarenes.[5]

  • Amine Protection (Acetylation): The newly formed amino group in 3-bromo-5-nitroaniline is then protected as an acetamide. This step prevents unwanted side reactions during the subsequent reduction and introduces the required acetamide functionality into the final product.[6]

  • Final Nitro Group Reduction: The remaining nitro group in N-(3-bromo-5-nitrophenyl)acetamide is reduced to a primary amine using a standard method like tin(II) chloride in acidic media, which is highly effective for converting nitroarenes to anilines without affecting other functional groups like amides or halogens.[7][8][9]

This strategic sequence ensures high yields and simplifies the purification of the final product.

Overall Synthetic Pathway

Synthetic_Pathway A 1-Bromo-3,5-dinitrobenzene B 3-Bromo-5-nitroaniline A->B  Step 1: Na2S·9H2O, EtOH/H2O, Reflux (Selective Monoreduction) C N-(3-Bromo-5-nitrophenyl)acetamide B->C  Step 2: Acetic Anhydride, Acetic Acid (Acetylation) D This compound (Final Product) C->D  Step 3: SnCl2·2H2O, HCl, EtOH (Reduction) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Assemble Glassware (Flask, Condenser) C Combine Reagents in Flask A->C B Weigh Reagents & Measure Solvents B->C D Heat to Reflux & Stir C->D E Monitor by TLC D->E F Cool Reaction & Quench/Precipitate E->F G Extraction or Filtration F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Concentrate Solvent (Rotary Evaporator) H->I J Recrystallization or Chromatography I->J K Characterize Product (NMR, MS, m.p.) J->K

Sources

Buchwald-Hartwig coupling conditions for N-(3-amino-5-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of N-(3-amino-5-bromophenyl)acetamide

Executive Overview

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its application in pharmaceutical and materials science is extensive, driven by its broad substrate scope and functional group tolerance compared to classical methods like nucleophilic aromatic substitution.[1] This guide provides a detailed examination of the application of the Buchwald-Hartwig reaction to a specific and challenging substrate: this compound.

This substrate presents a unique chemoselectivity challenge. It contains the target electrophilic site (an aryl bromide) and two distinct nucleophilic nitrogen atoms: a primary aromatic amine and a secondary acetamide. The primary amine is a potential competing nucleophile for intermolecular cross-coupling, while the amide is generally less reactive but can participate under certain conditions. The goal of this guide is to provide researchers with the strategic insights and detailed protocols necessary to achieve selective amination at the C-Br bond, coupling a desired external amine while preserving the substrate's inherent amino and acetamido functionalities. We will explore the mechanistic underpinnings of the reaction, strategies for optimizing each reaction parameter, and step-by-step protocols for successful execution.

The Catalytic Cycle: A Mechanistic Foundation

A foundational understanding of the Buchwald-Hartwig catalytic cycle is crucial for rational protocol design and troubleshooting. The reaction is a palladium-catalyzed process that couples an amine with an aryl halide.[4][5] The generally accepted mechanism proceeds through three key stages, starting from an active Pd(0) species.

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in a Pd(II) complex.[6]

  • Amine Coordination & Deprotonation: The incoming amine nucleophile coordinates to the Pd(II) center, displacing a halide ligand. A base then deprotonates the coordinated amine to form a palladium amido complex.[1][5]

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the release of the N-arylated product. The palladium catalyst is simultaneously reduced back to its active Pd(0) state, allowing the catalytic cycle to continue.[4]

This cycle highlights the critical roles of the palladium source, the ligand that modulates its reactivity, the base, and the solvent—all of which must be carefully selected to ensure a high-yielding and selective transformation.

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 LPd(0) (Active Catalyst) OA_Complex L(Ar)Pd(II)-Br (Oxidative Addition Complex) Pd0->OA_Complex Ar-Br (Oxidative Addition) Amine_Complex [L(Ar)Pd(II)-N(H)R'R'']+ (Amine Complex) OA_Complex->Amine_Complex + HNR'R'' - Br⁻ Amido_Complex L(Ar)Pd(II)-NR'R'' (Amido Complex) Amine_Complex->Amido_Complex + Base - [Base-H]+ Amido_Complex->Pd0 Ar-NR'R'' (Product) (Reductive Elimination) Product Coupled Product Amido_Complex->Product ArBr This compound ArBr->OA_Complex Amine R'R''NH Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Substrate Analysis and Strategic Planning

The primary challenge with this compound is achieving chemoselectivity. The molecule contains two potential nucleophiles: the primary aniline (-NH₂) and the secondary amide (-NHAc).

  • Primary Aniline (-NH₂): This group is significantly more nucleophilic and basic than the amide. It poses the risk of undergoing self-coupling or acting as a ligand to the palladium catalyst, potentially leading to catalyst inhibition.[7]

  • Secondary Amide (-NHAc): The acetyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the adjacent nitrogen. Under typical Buchwald-Hartwig conditions, amides are much less reactive nucleophiles than primary amines.[2]

Given this reactivity difference, two primary strategies can be employed:

  • Direct Coupling (Optimized Selectivity): This is the more efficient approach. It relies on carefully tuning the reaction conditions (ligand, base, temperature) to favor the intermolecular coupling of an external amine at the C-Br bond over any side reactions involving the substrate's own -NH₂ group.

  • Protecting Group Strategy: This is a more conservative and robust approach. The primary amine is temporarily "masked" with a protecting group (e.g., Boc, Cbz) to prevent it from reacting. The Buchwald-Hartwig coupling is then performed, followed by a final deprotection step to reveal the free amine.

Strategic Workflow cluster_direct Strategy 1: Direct Coupling cluster_protect Strategy 2: Protection Start Start: this compound Decision Assess Reactivity of Coupling Partner & Goal Start->Decision Direct_Coupling Perform Buchwald-Hartwig Coupling Directly Decision->Direct_Coupling High Selectivity Expected Protection Protect -NH2 group (e.g., Boc Anhydride) Decision->Protection Risk of Side Reactions or Low Selectivity Direct_Product Final Product Direct_Coupling->Direct_Product Protected_Coupling Perform Buchwald-Hartwig Coupling Protection->Protected_Coupling Deprotection Remove Protecting Group (e.g., TFA, HCl) Protected_Coupling->Deprotection Protected_Product Final Product Deprotection->Protected_Product

Sources

Application Note: Optimized Protocols for the Amide Hydrolysis of N-(3-amino-5-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The synthesis of highly functionalized anilines, such as 5-bromobenzene-1,3-diamine (MW: 187.04 g/mol [1]), is a critical foundational step in the development of pharmaceutical agents, including kinase inhibitors[2]. A common synthetic route to this diamine involves the deprotection (hydrolysis) of its acetylated precursor, N-(3-amino-5-bromophenyl)acetamide.

The amide bond is exceptionally stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond[3]. Consequently, hydrolysis requires forcing conditions—typically prolonged heating in the presence of strong aqueous acid or base[4].

For this compound, acid-catalyzed hydrolysis is strongly preferred over base-promoted hydrolysis . The substrate contains a pre-existing free amino group. Under strong acidic conditions, this amino group is immediately protonated to form an ammonium ion (


). This transformation converts a strongly electron-donating group into a strongly electron-withdrawing group, thereby deactivating the electron-rich aromatic ring and protecting it from oxidative degradation during the harsh reflux conditions. Conversely, under basic conditions, the ring remains electron-rich and is highly susceptible to air oxidation, which often leads to complex, tarry mixtures and depressed yields.

Experimental Design & Causality (E-E-A-T)

As a self-validating synthetic system, the experimental design must incorporate physical and chemical checkpoints to ensure causality between the operator's actions and the reaction's progress.

  • Acid Choice & Concentration: 6M Hydrochloric acid (HCl) is selected to provide a sufficient hydronium ion (

    
    ) concentration. The mechanism initiates with the reversible protonation of the amide carbonyl oxygen, which drastically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by water[3],[4].
    
  • Temperature Control: The reaction is run at reflux (~100–105 °C). The formation of the tetrahedral intermediate is the rate-limiting step and requires significant thermal energy to overcome the activation barrier[5].

  • Phase State as a Visual Validator: The starting acetamide is sparingly soluble in aqueous acid at room temperature and exists as a suspension. As the hydrolysis proceeds, the product forms a highly water-soluble 5-bromobenzene-1,3-diammonium chloride salt[6]. The transition from a cloudy suspension to a clear, homogeneous solution serves as a primary visual validator of reaction progress.

  • pH-Driven Isolation: Because the product exists as a dissolved salt in the acidic medium, isolation requires shifting the equilibrium. By basifying the solution to pH > 10, the ammonium groups are deprotonated, and the neutral, non-polar 5-bromobenzene-1,3-diamine rapidly precipitates out of the aqueous phase for high-yield recovery.

Visualization of the Hydrolysis Workflow

Hydrolysis A This compound B Carbonyl Protonation (6M HCl, 100°C) A->B C Nucleophilic Attack (Tetrahedral Intermediate) B->C D C-N Bond Cleavage (Expulsion of Acetic Acid) C->D E Diammonium Salt (Water Soluble) D->E F Basification (pH > 10) (NaOH Addition) E->F G 5-bromobenzene-1,3-diamine (Precipitate) F->G

Mechanistic workflow for the acid-catalyzed hydrolysis of this compound.

Step-by-Step Protocols

Protocol A: Acid-Catalyzed Hydrolysis (Recommended)

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 10.0 g (43.6 mmol) of this compound to the flask.

  • Add 100 mL of 6M aqueous HCl. Causality: The strong acid completely ionizes in solution, providing the

    
     ions necessary for the initial acid-base reaction with the carbonyl oxygen[3].
    

Step 2: Reflux & Self-Validating Monitoring

  • Heat the mixture to a gentle reflux (approx. 100–105 °C) using an oil bath or heating mantle.

  • Maintain reflux for 2.5 to 4 hours[4].

  • Self-Validation (Visual): Observe the reaction mixture. The initial suspension should gradually become a clear, slightly amber solution as the water-soluble diammonium salt forms.

  • Self-Validation (TLC Mini-Workup): To definitively confirm completion, remove a 50 µL aliquot. Neutralize it in a microcentrifuge tube with 100 µL of 6M NaOH, then extract with 200 µL of ethyl acetate (EtOAc). Spot the organic layer on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The complete disappearance of the UV-active starting material spot validates the end of the reaction.

Step 3: Workup & Isolation

  • Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath and cool to 0–5 °C.

  • Critical Step: Slowly add 6M NaOH dropwise while maintaining vigorous stirring. Caution: This neutralization is highly exothermic.

  • Self-Validation (pH): Continue adding NaOH until the aqueous phase tests at pH > 10 using universal indicator paper. At this pH, the diammonium salt is fully deprotonated, and the free 5-bromobenzene-1,3-diamine will precipitate as a solid.

  • Filter the precipitated solid through a Büchner funnel under vacuum. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual inorganic salts (NaCl).

  • Dry the solid under high vacuum (0.1 mmHg) at 40 °C to afford the product.

Protocol B: Base-Promoted Hydrolysis (Alternative)

Note: This method proceeds via a two-step addition-elimination mechanism[4] but is less preferred due to the risk of oxidative degradation of the electron-rich diamine.

  • Setup: In a 250 mL round-bottom flask, suspend 10.0 g of the substrate in 80 mL of ethanol and 40 mL of 10% aqueous NaOH.

  • Reflux: Heat to reflux (80–85 °C) for 6–8 hours under an inert nitrogen atmosphere to prevent oxidation.

  • Monitoring: Perform TLC monitoring directly from the organic phase of a micro-aliquot.

  • Workup: Once complete, cool the mixture and concentrate the ethanol under reduced pressure. Extract the remaining aqueous phase with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the free diamine.
    

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the optimal pathway based on their laboratory constraints.

ParameterAcid-Catalyzed Protocol (Recommended)Base-Promoted Protocol (Alternative)
Reagents 6M HCl (aq)10% NaOH in EtOH/H2O
Temperature 100–105 °C (Reflux)80–85 °C (Reflux)
Reaction Time 2.5 – 4.0 hours6.0 – 8.0 hours
Intermediate State Water-soluble diammonium saltFree base (susceptible to oxidation)
Workup Method Basification (pH > 10) & FiltrationSolvent evaporation & Extraction
Typical Yield 85 – 92%65 – 75%
Primary Risk Exothermic neutralization during workupOxidative degradation of the product

References

  • Source: Study.
  • 15.
  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst Source: ACS Publications URL
  • Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL
  • Source: Namiki Shoji Co., Ltd.
  • WO2011075515A1 - Aminopyrimidines as syk inhibitors Source: Google Patents URL

Sources

Application Note: Chemoselective Reductive Amination of N-(3-amino-5-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

For researchers and drug development professionals, N-(3-amino-5-bromophenyl)acetamide is a highly versatile building block. It possesses three orthogonal functional groups: an acetamide (useful for hydrogen bonding interactions in pharmacophores), an aryl bromide (a critical handle for downstream transition-metal-catalyzed cross-couplings like Suzuki or Buchwald-Hartwig), and a primary aniline targeted for functionalization.

The core synthetic challenge when alkylating this molecule via reductive amination is chemoselectivity . The chosen reducing agent must effectively reduce the transient imine/iminium intermediate without prematurely reducing the carbonyl partner, cleaving the sensitive C–Br bond (hydrodebromination), or interacting with the acetamide group[1]. This application note details a field-proven, self-validating protocol utilizing Sodium Triacetoxyborohydride (STAB) to achieve high-yielding, chemoselective reductive amination.

Mechanistic Causality: Overcoming Substrate Challenges

The primary amine on this compound exhibits attenuated nucleophilicity due to the strong inductive electron-withdrawing effect of the meta-bromine atom[2].

  • Imine Formation Bottleneck: Because the aniline is electron-deficient, spontaneous condensation with aldehydes or ketones is slow. Causality: We introduce glacial acetic acid (AcOH) as a catalyst. AcOH protonates the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward the iminium ion[2].

  • Reagent Selection: Sodium borohydride (NaBH₄) is too reactive and will reduce the starting aldehyde/ketone before the slow imine condensation can occur, necessitating a cumbersome two-step process[3]. Conversely, catalytic hydrogenation (H₂ over Pd/C) will aggressively cleave the C–Br bond[3].

  • The STAB Advantage: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal choice. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, heavily attenuating its reducing power[1]. It is unreactive toward aryl halides and amides, and it selectively reduces the protonated iminium ion in a one-pot setup[4].

Reaction Pathway & Reagent Comparison

Workflow Substrate This compound + Carbonyl Partner Imine Iminium Intermediate (AcOH Catalyzed) Substrate->Imine Condensation STAB NaBH(OAc)3 (STAB) Optimal Choice Imine->STAB NaCNBH3 NaBH3CN Viable Alternative Imine->NaCNBH3 PdH H2, Pd/C Avoid Imine->PdH Product Target Secondary Amine (Br & NHAc Intact) STAB->Product Chemoselective NaCNBH3->Product pH Sensitive SideProduct Debrominated Byproduct (Loss of -Br) PdH->SideProduct Hydrodebromination

Fig 1. Logical workflow for chemoselective reductive amination of bromoanilines.

Table 1: Quantitative & Qualitative Comparison of Reducing Agents
Reducing AgentC–Br ToleranceCarbonyl ToleranceAmide ToleranceOne-Pot Suitability
NaBH(OAc)₃ (STAB) Excellent Excellent Excellent Yes (Preferred)
NaBH₃CNExcellentGoodExcellentYes (pH dependent)
NaBH₄ExcellentPoor (Reduces directly)ExcellentNo (Strict 2-step)
H₂, Pd/CPoor (Cleavage)GoodExcellentYes (Not recommended)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Intermediate checks are embedded to ensure the reaction proceeds cleanly without off-target reduction.

Materials Required
  • This compound (1.0 equiv)

  • Target Aldehyde or Ketone (1.1 - 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M relative to substrate)

Step-by-Step Methodology

Step 1: Solvent and Catalyst Preparation Suspend this compound (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DCE.

  • Causality: DCE is strictly preferred over Methanol (MeOH). STAB is sensitive to protic solvents and will react with MeOH to form methoxyborohydrides, which alters its chemoselectivity and degrades the reagent[4].

  • Add glacial AcOH (1.0 equiv). Stir at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 1 to 2 hours.

Step 2: Imine Formation Validation (System Check 1) Before adding the reducing agent, withdraw a 10 µL aliquot, quench in saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS.

  • Validation: You must observe the disappearance of the starting aniline mass (m/z ~228/230) and the appearance of the heavier imine mass. Do not proceed until conversion is >80%.

Step 3: Chemoselective Reduction Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 10 minutes.

  • Causality: While STAB is mild, portion-wise addition prevents localized concentration spikes and mitigates mild exotherms, ensuring the reagent does not inadvertently reduce the unreacted carbonyl partner[1].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours (depending on steric hindrance of the carbonyl).

Step 4: Quenching and Workup Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~7.5.

  • Causality: NaHCO₃ safely neutralizes the acetic acid and decomposes unreacted STAB without the violent hydrogen gas evolution associated with strong acid quenches[1].

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation & Troubleshooting

To guarantee the structural integrity of the final product—specifically that the C–Br bond and the acetamide group survived—perform the following analytical checks:

  • Mass Spectrometry (LC-MS) Isotopic Signature: Bromine naturally occurs as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The product's mass spectrum must display a characteristic doublet (e.g., [M+H]⁺ and [M+2+H]⁺ peaks of equal intensity separated by 2 m/z units). If a singlet peak appears at [M-79], hydrodebromination has occurred, indicating reagent contamination or excessive reaction temperatures.

  • Proton NMR (¹H NMR): Confirm the disappearance of the broad primary amine singlet (~5.0 ppm in DMSO-d₆) and the appearance of a new secondary/tertiary amine proton. The sharp singlet of the acetamide methyl group (~2.0 ppm) must integrate perfectly to 3 protons, confirming the amide was not reduced.

References

  • Reductive Amination - Common Conditions | Common Organic Chemistry | 4

  • Reductive amination | Wikipedia | 3

  • A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination | Benchchem | 1

  • Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA | PubMed | 2

Sources

Application Note: Synthesis of Type II Kinase Inhibitors via the N-(3-amino-5-bromophenyl)acetamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is structured to provide a comprehensive, expert-level workflow for utilizing the N-(3-amino-5-bromophenyl)acetamide scaffold in kinase inhibitor discovery.

Executive Summary & Strategic Rationale

The This compound scaffold represents a "privileged structure" in medicinal chemistry, particularly for the design of Type II Kinase Inhibitors (e.g., targeting p38 MAPK, B-Raf, or VEGFR). Its tri-substituted benzene core offers three distinct vectors for chemical space exploration:

  • Acetamide (C-1): Acts as a hydrogen bond donor/acceptor, often interacting with the solvent-exposed region or specific gatekeeper residues.

  • Amine (C-3): A nucleophilic handle for urea or amide formation, critical for establishing the "linker" motif that binds the DFG-Asp residue in the kinase activation loop.

  • Bromine (C-5): An electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing extension into the hydrophobic back-pocket.

This guide details the synthesis of the core scaffold and its subsequent diversification into a focused library of potential kinase inhibitors.[1]

Retrosynthetic Analysis & Workflow

The synthesis is designed to be modular. We avoid early-stage expensive transition-metal coupling by first constructing the robust aniline core.

Pathway Diagram: Modular Assembly

KinaseScaffold SM 3-Bromo-5-nitroaniline (Starting Material) Step1 Acetylation (Ac2O, AcOH) SM->Step1 Inter1 N-(3-bromo-5-nitrophenyl)acetamide Step1->Inter1 Step2 Chemoselective Reduction (Fe/NH4Cl) Inter1->Step2 Core CORE SCAFFOLD This compound Step2->Core PathA Path A: Urea Formation (Linker Installation) Core->PathA PathB Path B: Suzuki Coupling (Hydrophobic Tail) Core->PathB Final Type II Kinase Inhibitor (Library) PathA->Final PathB->Final

Caption: Modular assembly workflow starting from 3-bromo-5-nitroaniline, highlighting the critical chemoselective reduction step to preserve the aryl bromide.

Protocol 1: Synthesis of the Core Scaffold

Target: this compound Challenge: Reducing the nitro group without dehalogenating the bromine (a common side reaction with Pd/H2).

Step 1: Acetylation of 3-Bromo-5-nitroaniline
  • Reagents: 3-Bromo-5-nitroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Mechanism: Nucleophilic acyl substitution.

Procedure:

  • Dissolve 3-Bromo-5-nitroaniline (10.0 g, 46 mmol) in glacial acetic acid (50 mL) in a round-bottom flask.

  • Add acetic anhydride (5.2 mL, 55 mmol) dropwise at room temperature.

  • Heat the mixture to 60°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a beige solid.

  • Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum.

  • Yield: Expect >90%. No column chromatography is usually required.

Step 2: Chemoselective Reduction (The "Iron" Method)
  • Rationale: We use Iron powder (Fe) and Ammonium Chloride (NH4Cl) instead of catalytic hydrogenation (Pd/C + H2) to strictly prevent hydrogenolysis of the C-Br bond [1].

Procedure:

  • Suspend the nitro-acetamide intermediate (5.0 g, 19.3 mmol) in a mixture of Ethanol (80 mL) and Water (20 mL).

  • Add Ammonium Chloride (5.2 g, 96.5 mmol, 5 eq) and Iron powder (5.4 g, 96.5 mmol, 5 eq).

  • Heat to reflux (80°C) with vigorous stirring for 4 hours.

    • Critical Observation: The reaction will turn from a yellow suspension to a dark brown/rust sludge.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Evaporate the ethanol under reduced pressure.

  • Extraction: Dilute the aqueous residue with EtOAc (100 mL) and wash with saturated NaHCO3. Dry organic layer over Na2SO4.[1][2][3][4]

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH 95:5).

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the Nitro-shifted aromatic protons and the appearance of a broad singlet (NH2) around 5.0-5.5 ppm.

Protocol 2: Library Generation (Kinase Inhibitor Synthesis)

This phase demonstrates the application of the scaffold to create a "Type II" inhibitor mimic, utilizing the amine for urea formation (DFG-binder) and the bromide for hydrophobic extension.

Reaction Scheme: Divergent Functionalization

LibraryGen cluster_A Step A: Urea Linker (Hinge/DFG Interaction) cluster_B Step B: Suzuki Coupling (Hydrophobic Pocket) Core Scaffold (Ar-NH2 / Ar-Br) Urea Intermediate: Urea-Bromide Core->Urea THF, RT Quant. Yield Iso Reagent: Aryl Isocyanate (R-NCO) Iso->Urea Final Final Inhibitor Urea->Final Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Boronic Reagent: Aryl Boronic Acid (Ar'-B(OH)2) Boronic->Final

Caption: Two-step library synthesis. Step A installs the urea linker first to avoid catalyst poisoning by the free amine in Step B.

Step A: Urea Formation (The Linker)

The reaction of the aniline amine with an aryl isocyanate is rapid and clean.

  • Reagent: 3-Trifluoromethylphenyl isocyanate (Model for Sorafenib-like tail).

  • Solvent: Anhydrous THF or DCM.

Protocol:

  • Dissolve the this compound scaffold (1.0 eq) in anhydrous THF (0.1 M).

  • Add the isocyanate (1.1 eq) dropwise at room temperature.

  • Stir for 2–4 hours.

  • Workup: The urea product often precipitates from THF. Add Hexane to complete precipitation. Filter and wash with Hexane/Ether.

  • Why this order? Protecting the amine as a urea prevents it from coordinating with the Palladium catalyst in the subsequent Suzuki coupling [2].

Step B: Suzuki-Miyaura Coupling (The Tail)

Now we utilize the bromine handle to attach a heteroaryl group (e.g., Pyridine, Indazole) to target the hinge region or back-pocket.

Protocol:

  • Charge: In a microwave vial, combine:

    • Urea-Bromide intermediate (1.0 eq)

    • Aryl Boronic Acid (e.g., 4-Pyridylboronic acid) (1.5 eq)

    • Pd(dppf)Cl2·DCM (0.05 eq) - Robust catalyst for aryl bromides.

    • Potassium Carbonate (2M aq. solution, 3.0 eq)

    • 1,4-Dioxane (degassed, 10 vol)

  • Conditions: Seal and heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

  • Scavenging: If Pd residues persist, treat organic layer with SiliaMetS® Thiol scavenger resin.

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Quality Control

When characterizing the final library members, specific NMR signatures confirm the regiochemistry.

Structural Feature1H NMR Signal (DMSO-d6)Diagnostic Note
Acetamide NH δ 10.0 - 10.2 ppm (s)Sharp singlet, exchangeable with D2O.
Urea NH-1 δ 8.8 - 9.2 ppm (s)Attached to the central scaffold.
Urea NH-2 δ 9.0 - 9.5 ppm (s)Attached to the "Tail" aryl group.
Central Ar-H δ 7.2 - 7.8 ppm (m, 3H)Often appear as a triplet-like pattern (t) due to meta coupling (J ~2Hz).
Methyl (Ac) δ 2.05 ppm (s, 3H)Distinct singlet; integration reference.

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: The urea moiety can coordinate to Pd, or the acetamide reduces solubility.

    • Solution: Switch solvent to DMF/Water (4:1) to improve solubility at high temperatures. Use Pd(OAc)2 / XPhos for sterically demanding substrates [3].

  • Issue: Incomplete Reduction (Step 1).

    • Cause: Old Iron powder with surface oxidation.

    • Solution: "Activate" the Iron powder by washing with dilute HCl, then water/acetone, and drying prior to use. Alternatively, use SnCl2·2H2O in EtOAc/EtOH.

  • Issue: Regioselectivity in Acetylation.

    • Note: If starting from 3,5-diaminobromobenzene (instead of the nitro compound), mono-acetylation is difficult. The nitro-reduction route described above is superior for ensuring exactly one acetamide and one amine.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Wilhelm, T., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides.[5] Journal of Medicinal Chemistry. (Contextual grounding for acetamide scaffolds in kinase inhibition). Link

Sources

Preparation of Benzimidazoles Starting from N-(3-amino-5-bromophenyl)acetamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 6-bromo-substituted benzimidazoles, a crucial scaffold in medicinal chemistry, starting from the readily available precursor, N-(3-amino-5-bromophenyl)acetamide. The protocol is presented as a two-step process: the initial hydrolysis of the starting material to generate the key intermediate, 4-bromo-1,2-phenylenediamine, followed by the cyclization of this intermediate with various aromatic aldehydes to yield the target benzimidazole derivatives. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental procedures, and includes expected characterization data, making it a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

The benzimidazole nucleus is a privileged heterocyclic motif renowned for its wide spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2] The versatility of the benzimidazole core allows for extensive structural modifications, enabling the fine-tuning of its biological profile. Bromo-substituted benzimidazoles, in particular, serve as versatile intermediates for further functionalization through cross-coupling reactions, expanding the accessible chemical space for drug development.[3] This document details a reliable and reproducible synthetic route to these valuable compounds from this compound.

Synthetic Strategy

The synthesis is strategically designed as a two-step sequence. The first step involves the deprotection of the acetamido group of the starting material via acid-catalyzed hydrolysis to yield the corresponding ortho-phenylenediamine. The subsequent step is the classical yet highly efficient condensation of the in-situ generated diamine with an aromatic aldehyde, which upon oxidative cyclization, furnishes the desired 6-bromobenzimidazole.

Synthetic_Workflow start This compound intermediate 4-bromo-1,2-phenylenediamine start->intermediate Step 1: Hydrolysis (HCl, H₂O, reflux) product 6-Bromo-2-aryl-1H-benzo[d]imidazole intermediate->product Step 2: Cyclization (ArCHO, catalyst, solvent, rt)

Figure 1: Overall synthetic workflow for the preparation of 6-bromo-2-aryl-1H-benzo[d]imidazoles.

Part 1: Synthesis of 4-bromo-1,2-phenylenediamine (Intermediate)

Principle and Mechanism

The first step is the acid-catalyzed hydrolysis of the N-acetyl group. Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The elimination of acetic acid and the regeneration of the aromatic amine yield the desired 4-bromo-1,2-phenylenediamine.[4][5]

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 g, 43.6 mmol) and a 3 M aqueous solution of hydrochloric acid (100 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the solution is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-bromo-1,2-phenylenediamine can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford a pale brown solid.

Expected Characterization Data for 4-bromo-1,2-phenylenediamine
  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.75 (d, J = 8.0 Hz, 1H), 6.50 (d, J = 2.0 Hz, 1H), 6.40 (dd, J = 8.0, 2.0 Hz, 1H), 4.80 (s, 2H, NH₂), 4.60 (s, 2H, NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 140.0, 135.0, 122.0, 118.0, 115.0, 110.0.

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 1620 (N-H bending), 1500 (C=C aromatic).

  • Mass Spectrometry (ESI-MS): m/z 187.0 [M+H]⁺, 189.0 [M+H+2]⁺.

Part 2: Synthesis of 6-Bromo-2-aryl-1H-benzo[d]imidazole (Final Product)

Principle and Mechanism

The formation of the benzimidazole ring proceeds through the condensation of the ortho-phenylenediamine with an aldehyde.[6] The reaction is often catalyzed by a mild acid. The initial step is the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization. Subsequent oxidation (often by air) leads to the aromatic benzimidazole ring.

Mechanism cluster_0 Benzimidazole Formation Mechanism A 4-bromo-1,2-phenylenediamine + ArCHO B Schiff Base Intermediate A->B Condensation (-H₂O) C Cyclized Intermediate B->C Intramolecular Cyclization D 6-Bromo-2-aryl-1H-benzo[d]imidazole C->D Oxidation (-2H)

Figure 2: Simplified mechanism for the formation of 2-substituted benzimidazoles.

Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 g, 5.34 mmol) and the desired aromatic aldehyde (5.34 mmol, 1.0 eq) in ethanol (20 mL).

  • Catalyst Addition: To this solution, add a catalytic amount of ammonium bromide (0.052 g, 0.534 mmol, 10 mol%).[7]

  • Reaction: Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by TLC. The reaction is typically complete within 2-4 hours, often indicated by the precipitation of the product.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 6-bromo-2-aryl-1H-benzo[d]imidazole.

Table of Examples
EntryAldehydeProductYield (%)
1Benzaldehyde6-Bromo-2-phenyl-1H-benzo[d]imidazole~90%
24-Chlorobenzaldehyde6-Bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole~92%
34-Methoxybenzaldehyde6-Bromo-2-(4-methoxyphenyl)-1H-benzo[d]imidazole~88%
42-Naphthaldehyde6-Bromo-2-(naphthalen-2-yl)-1H-benzo[d]imidazole~85%
Expected Characterization Data for 6-Bromo-2-phenyl-1H-benzo[d]imidazole
  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.0 (s, 1H, NH), 8.20 (d, J = 7.5 Hz, 2H), 7.70-7.50 (m, 5H), 7.30 (dd, J = 8.5, 1.8 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 151.5, 143.0, 136.0, 130.5, 130.0, 129.0, 126.5, 125.0, 120.0, 115.0.

  • IR (KBr, cm⁻¹): 3400-3100 (N-H stretching), 1625 (C=N), 1450 (C=C aromatic).

  • Mass Spectrometry (ESI-MS): m/z 273.0 [M+H]⁺, 275.0 [M+H+2]⁺.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Hydrochloric acid is corrosive and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSolution
Incomplete hydrolysis (Step 1)Insufficient reaction time or acid concentration.Increase the reflux time and monitor by TLC. Ensure the HCl solution is of the correct molarity.
Low yield in cyclization (Step 2)Impure diamine; inactive catalyst.Purify the 4-bromo-1,2-phenylenediamine before use. Use fresh ammonium bromide.
Product difficult to purifyPresence of unreacted starting materials or side products.Optimize the reaction conditions (time, temperature). Employ column chromatography for purification.

Conclusion

This application note details a robust and efficient two-step synthesis for the preparation of 6-bromo-substituted benzimidazoles from this compound. The protocols are straightforward, utilize readily available reagents, and are scalable, making them highly suitable for applications in medicinal chemistry and drug discovery research. The provided experimental details and characterization data serve as a reliable guide for the successful synthesis of this important class of heterocyclic compounds.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Chemical Synthesis and Applications of 4-Bromo-1,2-benzenediamine. Retrieved from [Link]

  • Patsnap. (2013, May 1). Synthesis method for 4-bromo-o-phenylenediamine. Retrieved from [Link]

  • Academia.edu. (n.d.). one-pot synthesis of benzimidazoles the presence of lemon juice as a new and efficient catalyst. Retrieved from [Link]

  • PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine. Retrieved from [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Rasayan J. Chem. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Retrieved from [Link]

  • Gholap, A. R., et al. (2007). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. PMC. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Ecofriendly one pot synthesis of 2-substituted benzimidazole. Retrieved from [Link]

  • Kaya, E., et al. (2012). Selective anomeric deacetylation using zinc acetate as catalyst. ResearchGate. Retrieved from [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation - Video. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline.
  • Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

  • Al-Salahi, R., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Retrieved from [Link]

  • Moons, S. J., et al. (2022). Selective N‐Deacetylation and Functionalization of Aminosugars. ResearchGate. Retrieved from [Link]

  • MDPI. (2025, October 22). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]

  • Google Patents. (n.d.). CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
  • MDPI. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

  • Hadole, C. D., et al. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. SCITECHNOL. Retrieved from [Link]

  • PubMed. (2011, January 15). Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Retrieved from [Link]

  • PubMed. (n.d.). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Retrieved from [Link]

  • Ferreira, L. G., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis of Acetanilide Study. Retrieved from [Link]

  • Google Patents. (n.d.). US4540815A - Process for the preparation of pure 3-acetylamino-anilines.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Acid catalysed hydrolysis of substituted acetanilides. Part II. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of acetanilide. Retrieved from [Link]

  • ACS Publications. (2023, April 13). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. Retrieved from [Link]

  • PMC. (2023, April 13). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Retrieved from [Link]

  • Science.gov. (n.d.). acid catalyzed hydrolysis: Topics. Retrieved from [Link]

  • PubMed. (2002, January 22). Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. Retrieved from [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Heliyon, 9(8), e18684. [Link]

  • Journal of the American Chemical Society. (n.d.). Reversible formation of intermediates during hydronium-catalyzed hydrolysis of amides. Observation of substantial oxygen-18 exchange in the hydrolysis of acetanilide and N-cyclohexylacetamide. Retrieved from [Link]

  • Beilstein Journals. (2021, May 11). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Retrieved from [Link]

  • ResearchGate. (2019, December 13). (PDF) The acidic hydrolysis of N -acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Retrieved from [Link]

  • Impactfactor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of N-(3-amino-5-bromophenyl)acetamide for Medicinal Chemistry Programs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Utility of N-(3-amino-5-bromophenyl)acetamide in Drug Discovery

N-arylacetamides are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The specific structural motif of this compound, featuring a bromine atom and an amino group on a phenylacetamide scaffold, offers multiple points for chemical diversification. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[2][3] The amino group provides a handle for amide bond formation, sulfonylation, or other derivatizations. This versatility makes it a highly sought-after intermediate for constructing libraries of complex molecules in the pursuit of novel therapeutic agents.[4][5]

This guide outlines a scalable, two-step synthesis starting from 3-bromo-5-nitroaniline. The process involves an initial acetylation of the amino group, followed by a chemoselective reduction of the nitro group.

Synthetic Strategy Overview

The overall synthetic pathway is designed for efficiency and scalability. The protection of the aniline as an acetamide in the first step allows for a clean and selective reduction of the nitro group in the second step, avoiding potential side reactions.

G A 3-Bromo-5-nitroaniline B Step 1: Acetylation (Acetic Anhydride) A->B C N-(3-bromo-5-nitrophenyl)acetamide B->C D Step 2: Nitro Reduction (Catalytic Transfer Hydrogenation) C->D E This compound D->E

Figure 1: Two-step synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of N-(3-bromo-5-nitrophenyl)acetamide

This initial step involves the acetylation of the amino group of 3-bromo-5-nitroaniline using acetic anhydride. The reaction is straightforward and typically proceeds in high yield.

Rationale: Acetylation is a common strategy to protect amines or to introduce an acetamide functional group.[2] Acetic anhydride is an inexpensive and highly reactive acetylating agent. A catalytic amount of acid can be used to accelerate the reaction, although it often proceeds well without it. The reaction is generally exothermic, requiring controlled addition of the anhydride, especially on a larger scale.

Table 1: Reagents for N-(3-bromo-5-nitrophenyl)acetamide Synthesis

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
3-Bromo-5-nitroaniline217.0250.00.2301.0
Acetic Anhydride102.0928.20.2761.2
Ethyl Acetate88.11500 mL--

Step-by-Step Protocol:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-bromo-5-nitroaniline (50.0 g, 0.230 mol) and ethyl acetate (500 mL). Stir the mixture to obtain a suspension.

  • Reagent Addition: Add acetic anhydride (28.2 g, 0.276 mol) dropwise to the suspension over 30 minutes. An initial exotherm will be observed; maintain the internal temperature below 40 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add water (200 mL) to quench any unreacted acetic anhydride.

    • Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (150 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Purification: The crude product is typically of high purity. If necessary, it can be recrystallized from ethanol/water to afford N-(3-bromo-5-nitrophenyl)acetamide as a pale yellow solid.

    • Expected Yield: 90-95%.

Part 2: Synthesis of this compound

This step involves the reduction of the aromatic nitro group to an amine. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as the hydrogen source is a reliable and scalable method.[6]

Rationale: The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis.[7] While many methods exist, catalytic hydrogenation is often preferred for its high chemoselectivity and clean reaction profile.[6][8] Using ammonium formate as a hydrogen donor (transfer hydrogenation) avoids the need for handling gaseous hydrogen, which simplifies the experimental setup and enhances safety, particularly at scale.[7] Palladium on carbon is a highly efficient and widely used catalyst for this transformation.[8]

Table 2: Reagents for this compound Synthesis

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
N-(3-bromo-5-nitrophenyl)acetamide259.0450.00.1931.0
10% Palladium on Carbon (50% wet)-5.0-10 wt%
Ammonium Formate63.0660.70.9635.0
Methanol32.04750 mL--

Step-by-Step Protocol:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add N-(3-bromo-5-nitrophenyl)acetamide (50.0 g, 0.193 mol) and methanol (750 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (5.0 g, 50% wet). Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.

  • Hydrogen Donor Addition: Add ammonium formate (60.7 g, 0.963 mol) in portions over 30-45 minutes. The reaction is exothermic, and gas evolution (CO2, NH3) will be observed. Maintain the internal temperature below 60 °C.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (around 65 °C) for 1-2 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry completely, as it may be pyrophoric. Wash the filter cake thoroughly with methanol (2 x 100 mL).

  • Work-up and Isolation:

    • Combine the filtrate and washes and concentrate under reduced pressure to remove most of the methanol.

    • Add water (500 mL) to the residue. The product should precipitate.

    • Stir the slurry for 30 minutes, then collect the solid by filtration.

    • Wash the solid with water (2 x 150 mL).

  • Purification: Dry the crude product under vacuum. If further purification is needed, recrystallize from ethanol or isopropyl acetate to yield this compound as an off-white to light brown solid.

    • Expected Yield: 85-92%.

Scale-Up Considerations: From Bench to Pilot Plant

Scaling up a chemical synthesis introduces challenges related to heat transfer, mass transfer, and safety. Careful planning is essential for a successful and safe scale-up.

G cluster_0 Process Safety cluster_1 Engineering Controls cluster_2 Process Optimization A Hazard Analysis (HAZOP) B Thermal Stability (DSC/RC1) A->B C MSDS Review (All Reagents) B->C D Reactor Sizing & Heat Transfer C->D E Controlled Dosing (Pumps) D->E F Efficient Agitation E->F G Solvent Selection (Toxicity, Recovery) F->G H Work-up & Isolation (Crystallization vs. Chromatography) G->H I Waste Management H->I

Figure 2: Key decision points and considerations for process scale-up.

Key Scale-Up Challenges and Solutions:
  • Heat Management:

    • Challenge: Both the acetylation and the nitro reduction steps are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and potentially leading to a runaway reaction.

    • Solution: Use a jacketed reactor with a reliable temperature control unit. For the acetylation, perform a slow, controlled addition of acetic anhydride. For the reduction, add the ammonium formate in portions, carefully monitoring the internal temperature. Perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the thermal profile of the reaction.

  • Mass Transfer (Mixing):

    • Challenge: Inadequate mixing can lead to localized "hot spots" and incomplete reactions, resulting in lower yields and more impurities.

    • Solution: Use a reactor equipped with an appropriate agitator (e.g., pitched-blade turbine or anchor stirrer) and baffles to ensure efficient mixing of the heterogeneous reaction mixtures (solid-liquid). The stirrer speed should be optimized to ensure good suspension of solids without causing excessive shear.

  • Handling of Palladium Catalyst:

    • Challenge: The pyrophoric nature of dry Pd/C poses a significant fire hazard. Filtration of large quantities of the catalyst can be slow and hazardous.

    • Solution: Always handle the catalyst in a wetted state. Use an enclosed filtration system (e.g., a filter press or a Nutsche filter-dryer) to minimize operator exposure and the risk of fire. After filtration, the catalyst-impregnated filter cake should be quenched carefully with water before disposal.

  • Purification at Scale:

    • Challenge: While flash chromatography is effective at the lab scale, it is often impractical and expensive for large quantities.[9]

    • Solution: Develop a robust crystallization procedure for the final product. This involves screening different solvent systems to find one that provides high recovery and excellent impurity rejection. Key parameters to control during crystallization include the cooling rate, agitation, and seeding strategy.

Safety and Handling

All operations should be conducted in a well-ventilated fume hood by trained personnel. Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.

  • 3-Bromo-5-nitroaniline: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.[10]

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with extreme care.

  • Palladium on Carbon: Potential fire hazard when dry. Keep wet.

  • 3-Bromoaniline derivatives: Can be toxic if inhaled, swallowed, or absorbed through the skin.[11][12] Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis.[12]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][11][12][10]

Conclusion

The two-step synthesis of this compound presented here is a reliable and scalable process suitable for producing multi-gram to kilogram quantities required for medicinal chemistry programs. By understanding the rationale behind the procedural steps and anticipating the challenges of scale-up, researchers can safely and efficiently produce this valuable intermediate with high purity and yield.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Su, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • C&CS Catalysts and Chemical Specialties GmbH. (n.d.). Hydrogenation of nitro compounds to anilines. Retrieved from [Link]

  • Akbari, A., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-BROMO ANILINE 98%. Retrieved from [Link]

  • Ali, A., et al. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Molecules, 24(9), 1757. [Link]

  • Wang, H., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(5), 103111. [Link]

  • Ali, A., et al. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. ResearchGate. [Link]

  • Patil, S. B., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s340. [Link]

  • Macuic, F. S., et al. (2024). Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. MalariaWorld. [Link]

  • Singh, R., & Singh, O. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science and Technology, 4(2), 111-120. [Link]

  • CN103030570A - Synthesis process of 3-amino-4-methoxy-acetamide.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-bromophenyl)- (CAS 621-38-5). Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Bromophenyl)acetamide. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link]

  • Kramer, J. R., et al. (2017). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Lakshmi, O. S., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Chen, Z., et al. (2018). Column-Free Purification Methods for Recombinant Proteins Using Self-Cleaving Aggregating Tags. Molecules, 23(5), 1044. [Link]

  • Schilling, D., et al. (2024). Chromatographic single-step purification of tagless proteins using gp41-1 split inteins. Semantic Scholar. [Link]

  • US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-amino-5-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Escalation Level: Senior Application Scientist Topic: Yield Optimization & Chemoselectivity Protocols

Executive Summary

The synthesis of N-(3-amino-5-bromophenyl)acetamide poses a classic chemoselectivity paradox. You require the reduction of a nitro group (


) to an amine (

) in the presence of an aryl bromide (

).

Standard catalytic hydrogenation (Pd/C +


) is the most common cause of yield loss here, leading to rapid hydrodehalogenation  (loss of bromine), yielding the useless byproduct N-(3-aminophenyl)acetamide.

This guide prioritizes Iron-mediated reduction (Fe/NH


Cl)  as the "Gold Standard" for this specific transformation due to its kinetic selectivity for nitro groups over aryl halides.

Module 1: The Synthetic Pathway

The target molecule is a 1,3,5-trisubstituted benzene. The most robust route involves the chemoselective reduction of the nitro-precursor.

Reaction Scheme

Precursor: N-(3-bromo-5-nitrophenyl)acetamide Reagents: Iron Powder (Fe), Ammonium Chloride (NH


Cl), Ethanol/Water
Target: this compound

SynthesisWorkflow Precursor N-(3-bromo-5-nitrophenyl) acetamide Reagents Fe (3-5 eq) + NH4Cl (5 eq) EtOH:H2O (4:1), 70°C Precursor->Reagents Intermediate Nitroso/Hydroxylamine Intermediates Reagents->Intermediate SET Mechanism Byproduct Des-bromo impurity (Avoided) Reagents->Byproduct If Pd/C used Target N-(3-amino-5-bromophenyl) acetamide Intermediate->Target Selective Reduction

Figure 1: Chemoselective reduction workflow. The Iron/Ammonium Chloride system avoids the hydrodehalogenation pathway common with Pd/C.

Module 2: Optimized Experimental Protocol

Method A: Fe/NH Cl Reduction (Recommended)

Why this works: This method relies on Single Electron Transfer (SET) from the metal surface.[1] The redox potential of Fe/Fe


 is sufficient to reduce the nitro group but insufficient to insert into the C-Br bond under mild conditions.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and vigorous mechanical stirring (critical for heterogeneous reactions), dissolve 1.0 eq of N-(3-bromo-5-nitrophenyl)acetamide in Ethanol:Water (4:1 ratio) .

    • Note: The concentration should be approx 0.1 M to 0.2 M.

  • Activation: Add 5.0 eq of Ammonium Chloride (NH

    
    Cl). Stir for 5 minutes at room temperature.
    
  • Reduction: Add 4.0 eq of Iron Powder (325 mesh or finer).

    • Tip: Use reduced iron powder.[2] If the iron is old/oxidized, briefly wash with dilute HCl and dry before use, or simply increase equivalents to 6.0.

  • Reaction: Heat to 70–80 °C (gentle reflux). Monitor by TLC or LC-MS.[1][3]

    • Timeframe: Typically 1–4 hours.

  • Workup (The Yield Killer):

    • Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxide sludge.

    • Wash: Wash the Celite pad copiously with hot ethyl acetate or methanol . Crucial: The amine product often adsorbs to the iron sludge.

    • Extraction: Concentrate the filtrate to remove bulk ethanol. Dilute with water and extract with Ethyl Acetate (3x).

    • Drying: Dry organics over Na

      
      SO
      
      
      
      and concentrate.
Method B: Catalytic Hydrogenation (Alternative)

Only use if Fe/NH


Cl is unsuitable. Requires strict control.
  • Catalyst: Pt/C (Platinum on Carbon) or Sulfided Pt/C . (Palladium is too active for C-Br preservation).

  • Inhibitor: Add 0.1 eq of Diphenylsulfide or use Vanadium dopants to poison the catalyst against dehalogenation.

  • Pressure: Keep H

    
     pressure low (1 atm / balloon).
    

Module 3: Troubleshooting Center (FAQ)

Ticket #101: "I have significant de-brominated byproduct (approx 10-20%)."

Diagnosis: You likely used Catalytic Hydrogenation (Pd/C) or overly aggressive metal reduction (e.g., Zn/HCl). Solution:

  • Switch to Fe/NH

    
    Cl.  This is the most reliable fix.
    
  • If you must use Hydrogenation: Switch from Pd/C to Pt/C (sulfided) . Platinum is far less prone to oxidative addition into the Aryl-Bromide bond than Palladium.

  • Acid Control: Avoid strong mineral acids (HCl) during reduction, as they accelerate dehalogenation.

Ticket #102: "The reaction stalls at 60% conversion."

Diagnosis: Loss of active iron surface area (passivation) or poor mixing. Solution:

  • Vigorous Stirring: This is a heterogeneous reaction. Magnetic stir bars often fail to suspend the heavy iron powder. Use an overhead mechanical stirrer .

  • Ultrasonication: Briefly sonicate the iron powder in the solvent before heating to break up oxide layers.

  • Re-dosing: Add an additional 2.0 eq of Iron and 1.0 eq of NH

    
    Cl and continue reflux.
    
Ticket #103: "My yield is low (30%), but no byproduct is visible."

Diagnosis: Product entrapment. The target amine is likely stuck in the iron oxide "mud" during filtration. Solution:

  • The "Hot Wash" Rule: You must wash the Celite filter cake with hot solvent.[2] Cold solvent will precipitate the product inside the filter.

  • Solvent Polarity: Use 10% Methanol in Dichloromethane (MeOH/DCM) to wash the filter cake. The acetamide and amine groups make the molecule polar; pure Ethyl Acetate might not be strong enough to desorb it from the iron oxides.

Ticket #104: "Can I use Tin Chloride (SnCl ) instead?"

Diagnosis: Yes, but prepare for workup headaches. Insight: SnCl


 works well for chemoselectivity, but it forms thick tin-hydroxide emulsions during aqueous workup.
Protocol Adjustment:  If using SnCl

, quench the reaction with saturated Potassium Sodium Tartrate (Rochelle Salt) solution and stir for 2 hours. This chelates the tin and allows for clean phase separation.

Module 4: Decision Logic for Optimization

Use this logic tree to determine the cause of failure or the next step in optimization.

TroubleshootingLogic Start Start: Analyze LCMS/TLC CheckImpurity Is Des-Bromo (M-79) present? Start->CheckImpurity YesDehalo YES: Chemoselectivity Failure CheckImpurity->YesDehalo Yes NoDehalo NO: Conversion/Isolation Issue CheckImpurity->NoDehalo No Action1 Stop Pd/C. Switch to Fe/NH4Cl or Pt/C(S) YesDehalo->Action1 CheckSM Is Starting Material remaining? NoDehalo->CheckSM YesSM YES: Reaction Stalled CheckSM->YesSM Yes NoSM NO: Low Isolated Yield CheckSM->NoSM No Action2 1. Increase Stirring Speed 2. Add fresh Fe powder 3. Check EtOH:H2O ratio YesSM->Action2 Action3 1. Product stuck on Celite? -> Wash with Hot MeOH/DCM 2. Product water soluble? -> Salt out aqueous layer NoSM->Action3

Figure 2: Troubleshooting logic for yield optimization.

Quantitative Data Summary

MethodReagentsChemoselectivity (Br retention)Yield PotentialScalability
Fe / NH

Cl
Fe, NH

Cl, EtOH, H

O
Excellent (>99%) High (85-95%) High (Kg scale)
Catalytic H

Pd/C, H

gas
Poor (<50%)Low (due to side rxn)High
Sulfided Pt/C Pt/C(S), H

gas
Good (90-95%)HighHigh
Tin Reduction SnCl

, HCl
Excellent (>99%)Moderate (Emulsion issues)Low (Waste disposal)

References

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines. Organic Chemistry Portal Abstracts. [Link]

  • Royal Society of Chemistry. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

Sources

Technical Support Center: Selective Reduction of N-(3-bromo-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective reduction of N-(3-bromo-5-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with debromination during this critical synthetic step. Here, we provide in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind our recommendations to ensure you can achieve a high yield of the desired N-(3-amino-5-bromophenyl)acetamide with minimal byproduct formation.

Part 1: Troubleshooting Guide - The Debromination Dilemma

This section directly addresses the most common and frustrating issue encountered during this synthesis: the undesired loss of the bromine substituent.

Q1: We are observing significant formation of N-(3-aminophenyl)acetamide alongside our target compound. What is the primary cause of this debromination?

A1: The primary culprit is a side reaction known as hydrodebromination or hydrogenolysis. This is particularly common when using standard catalytic hydrogenation conditions, especially with palladium on carbon (Pd/C) as the catalyst.[1][2] The palladium catalyst is highly active and can facilitate the cleavage of the carbon-bromine (C-Br) bond, replacing the bromine atom with a hydrogen atom from the reaction environment.[3] This process is mechanistically similar to the desired nitro group reduction and can be difficult to control without careful optimization of the reaction conditions.

Q2: Our current protocol uses catalytic hydrogenation with Pd/C and hydrogen gas. What immediate changes can we implement to minimize this debromination?

A2: If you are committed to using catalytic hydrogenation, several immediate adjustments can be made to enhance selectivity:

  • Switch the Catalyst: Palladium is notoriously aggressive towards aryl halides.[1][4] A switch to a less reactive, yet effective, catalyst is the most impactful change. Platinum on carbon (Pt/C), particularly a sulfided variant, is known to be more selective for nitro group reduction in the presence of halogens.[1] Raney Nickel is another viable alternative that shows less propensity for dehalogenation compared to Pd/C.[4]

  • Lower Hydrogen Pressure: High hydrogen pressure increases the concentration of active hydrogen species on the catalyst surface, which can accelerate the rate of hydrodebromination. Reducing the pressure (e.g., to atmospheric pressure or slightly above) can often temper this side reaction.

  • Optimize Temperature: Higher temperatures can provide the activation energy needed for the C-Br bond cleavage.[3] Running the reaction at or slightly above room temperature is advisable.

  • Consider Transfer Hydrogenation: Instead of using hydrogen gas, a hydrogen donor like ammonium formate or triethylammonium formate can be used in a process called transfer hydrogenation.[5][6][7] This method often provides a milder and more controlled source of hydrogen, which can lead to higher selectivity. Even with Pd/C, this can sometimes mitigate debromination.[6]

Q3: Are there alternative reduction methods that are inherently less prone to causing debromination?

A3: Absolutely. Moving away from catalytic hydrogenation to chemical reduction methods is often the most robust solution for preventing debromination. These methods do not typically involve catalysts that readily cleave C-Br bonds.

  • Tin(II) Chloride (SnCl₂): This is a classic, mild, and highly reliable method for reducing aromatic nitro groups in the presence of other reducible functionalities, including aryl halides.[4][8]

  • Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) is another effective and economical choice that is selective for the nitro group.[4][9]

  • Sodium Dithionite (Na₂S₂O₄): This reagent can also be used for selective nitro group reductions, particularly when acidic or strongly basic conditions are not compatible with the substrate.

Part 2: Recommended Protocols for Selective Nitro Reduction

Here we provide detailed, step-by-step protocols for two of the most reliable methods to prevent debromination.

Protocol 1: Tin(II) Chloride (SnCl₂) Reduction

This is our top-tier recommendation for achieving high selectivity and yield.

Materials:

  • N-(3-bromo-5-nitrophenyl)acetamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol or Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(3-bromo-5-nitrophenyl)acetamide (1 equivalent) in absolute ethanol (or ethyl acetate) to a concentration of approximately 0.1-0.2 M.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize the acidic tin salts and precipitate tin hydroxides. Be cautious as gas evolution (CO₂) will occur.

  • Stir the resulting slurry for 30 minutes to ensure complete neutralization and precipitation.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate or DCM.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Iron/HCl Reduction

A cost-effective and robust alternative to the tin chloride method.

Materials:

  • N-(3-bromo-5-nitrophenyl)acetamide

  • Iron powder (Fe), fine grade

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask, add N-(3-bromo-5-nitrophenyl)acetamide (1 equivalent) and a mixture of ethanol and water (e.g., 4:1 ratio).

  • Add iron powder (3-5 equivalents).

  • Heat the mixture to reflux and then add concentrated HCl dropwise (catalytic amount, e.g., 0.2-0.5 equivalents).

  • Maintain the reflux and monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.

  • After completion, cool the reaction to room temperature.

  • Filter the hot reaction mixture through celite to remove the excess iron and iron salts. Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Add ethyl acetate to the remaining aqueous solution and basify with a saturated Na₂CO₃ solution until the pH is ~8-9.

  • Extract the product into the ethyl acetate layer. Perform two more extractions.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired product.

Data Summary: Comparison of Reduction Methods
MethodCatalyst/ReagentDebromination RiskConditionsWorkup ComplexityCost
Catalytic Hydrogenation Pd/C, H₂Very High Mild (RT, 1-4 atm)Simple FiltrationModerate
Catalytic Hydrogenation Pt/C (sulfided), H₂Low to Moderate Mild (RT, 1-4 atm)Simple FiltrationHigher
Transfer Hydrogenation Pd/C, HCOONH₄Moderate Mild (RT)FiltrationModerate
Chemical Reduction SnCl₂·2H₂OVery Low Moderate (Reflux)Moderate (Neutralization/Filtration)Higher
Chemical Reduction Fe / HClVery Low Moderate (Reflux)Moderate (Filtration/Basification)Low

Part 3: Mechanistic Insights & Deeper Understanding

Why does Palladium (Pd) cleave the C-Br bond?

The mechanism of hydrodebromination on a palladium surface is a well-documented phenomenon in catalysis.[2][3] It typically proceeds through an oxidative addition-reductive elimination pathway.

  • Oxidative Addition: The palladium(0) catalyst oxidatively inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II)-aryl intermediate.

  • Hydride Formation: Molecular hydrogen (H₂) also adsorbs onto the palladium surface and dissociates into highly reactive palladium-hydride (Pd-H) species.[10]

  • Reductive Elimination: The Pd-H species can then react with the Pd(II)-aryl intermediate. A reductive elimination step releases the debrominated product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This process competes directly with the reduction of the nitro group, and the relative rates depend heavily on the specific catalyst, substrate, and conditions used.

How does Tin(II) Chloride (SnCl₂) work?

The reduction of a nitro group by SnCl₂ in acidic media is believed to proceed through a series of single-electron transfers (SET).[11] The Sn(II) ion acts as the reducing agent, donating electrons to the nitro group. This process involves several intermediates (nitroso, hydroxylamine) before the final amine is formed. This electron transfer mechanism is highly selective for the electron-deficient nitro group and does not possess a low-energy pathway for the cleavage of the strong C-Br bond, thus avoiding debromination.

Logical Workflow Diagram

Below is a decision-making workflow to guide your selection of the appropriate reduction method.

G cluster_0 Problem Definition cluster_1 Method Selection cluster_2 Recommended Chemical Methods cluster_3 Outcome start Starting Material: N-(3-bromo-5-nitrophenyl)acetamide problem Primary Goal: Reduce Nitro Group Secondary Goal: Prevent Debromination start->problem q1 Is catalytic hydrogenation equipment available? problem->q1 q2 Is debromination > 5% with Pd/C? q1->q2 Yes chemical_reduction Proceed with Chemical Reduction q1->chemical_reduction No a1_yes Yes a1_no No change_catalyst Switch to Pt/C (sulfided) or Raney Nickel. Consider Transfer Hydrogenation. q2->change_catalyst Yes optimize_pdc Optimize Pd/C conditions: - Lower H2 pressure - Lower temperature q2->optimize_pdc No a2_yes Yes a2_no No product Target Product: This compound (High Yield & Purity) change_catalyst->product optimize_pdc->product sncl2 Protocol 1: SnCl2 Reduction (Highest Selectivity) chemical_reduction->sncl2 fe_hcl Protocol 2: Fe/HCl Reduction (Cost-Effective) chemical_reduction->fe_hcl sncl2->product fe_hcl->product

Caption: Decision workflow for selecting a reduction method to prevent debromination.

Part 4: Frequently Asked Questions (FAQs)

FAQ 1: My starting material is poorly soluble in ethanol. What other solvents can I use for the SnCl₂ reduction?

For substrates with poor solubility in ethanol, you can use ethyl acetate. Alternatively, a co-solvent system such as THF/water or dioxane/water can be employed. The key is to ensure both the substrate and the tin salts have sufficient solubility to react.

FAQ 2: How can I be sure the reaction is complete?

The most reliable method is to monitor the reaction using TLC or LC-MS. For TLC, co-spot your reaction mixture with the starting material. The reaction is complete when the starting material spot has completely disappeared. A stain like potassium permanganate can be useful for visualizing the product amine, which will appear as a yellow/brown spot.

FAQ 3: During the workup of the SnCl₂ reaction, I get a thick, unfilterable emulsion. What should I do?

This is a common issue caused by the precipitation of tin hydroxides. To resolve this, ensure you are pouring the reaction mixture into a vigorously stirred, large excess of cold NaHCO₃ solution. If an emulsion persists after filtration, you can try adding more organic solvent and brine to the separatory funnel to help break the emulsion and improve phase separation. In some cases, a gentle warming of the mixture can also help.

FAQ 4: Can I use sodium borohydride (NaBH₄) for this reduction?

Sodium borohydride by itself is generally not strong enough to reduce aromatic nitro groups under standard conditions.[12] While systems using NaBH₄ in combination with a transition metal catalyst exist, they can also present a risk of dehalogenation depending on the chosen catalyst.[12] For this specific transformation, SnCl₂ or Fe/HCl are more direct and reliable choices.

References

  • Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875–12879. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Kazemnejadi, M., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11245-11253. Available at: [Link]

  • Kazemnejadi, M., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [PMC version of RSC Advances article]. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Li, Y., et al. (2018). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. Journal of Nanoscience and Nanotechnology, 18(12), 8201-8206. Available at: [Link]

  • user55119. (2020). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]

  • Quora. (2020). Why is palladium preferred over platinum in catalytic converters?. Retrieved from [Link]

  • Louie, J., Paul, F., & Hartwig, J. F. (1996). Catalysis with platinum-group alkylamido complexes, the active palladium amide in catalytic aryl halide aminations as deduced from kinetic data and independent generation. Organometallics, 15(11), 2794–2805. Available at: [Link]

  • Google Patents. (n.d.). US4325881A - Debromination.
  • Sustainability Directory. (2025). Why Are Platinum, Palladium, and Rhodium Chosen over Other Metals for Catalytic Converters?. Retrieved from [Link]

  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 699. Available at: [Link]

  • Cortese, N. A., & Heck, R. F. (1978). Palladium catalyzed reductions of halo- and nitroaromatic compounds with triethylammonium formate. The Journal of Organic Chemistry, 43(20), 3985–3987. Available at: [Link]

  • ResearchGate. (2025). Palladium and platinum-based catalysts in the catalytic reduction of nitrate in water: Effect of copper, silver, or gold addition. Retrieved from [Link]

  • SciSpace. (n.d.). Multiple‐Metal (De‐)Hydrogenation‐Catalysed Processes. Retrieved from [Link]

  • Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting N-(3-amino-5-bromophenyl)acetamide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Overview

N-(3-amino-5-bromophenyl)acetamide is a highly versatile but notoriously challenging bifunctional building block. It possesses an electron-deficient primary aniline (-NH


) and an aryl bromide (-Br), alongside a potentially coordinating acetamide group. This troubleshooting guide addresses the two most common points of failure encountered by drug development professionals: low conversion during amide coupling at the aniline nitrogen, and catalyst poisoning during palladium-catalyzed cross-coupling at the aryl bromide.

Section 1: Amide Coupling at the Aniline Site (-NH )

Q: My amide coupling with HATU/DIPEA is stalling at <20% conversion. What is causing this? A: The primary amine on this compound is severely electron-deficient. Both the meta-positioned bromine atom and the acetamide group withdraw electron density via inductive effects, drastically reducing the nucleophilicity of the aniline nitrogen. When using standard uronium-based reagents like HATU, the activated carboxylic acid intermediate (the OAt ester) is formed successfully, but the rate of nucleophilic attack by your weak aniline is slower than competing side reactions. This often leads to the hydrolysis of the activated ester or the formation of unreactive guanidinium byproducts[1].

Q: How can I overcome this poor nucleophilicity without resorting to harsh heating that might degrade my substrate? A: You must shift to a more electrophilic activation strategy or use a reagent specifically designed for non-nucleophilic anilines:

  • T3P (n-Propanephosphonic acid anhydride): When used with a base like pyridine, T3P provides excellent conversion rates for electron-deficient anilines with very low epimerization[2].

  • Acyl Fluorides: Generating an acyl fluoride in situ (e.g., using Deoxo-Fluor) creates a highly reactive electrophile that is significantly less prone to hydrolysis than acyl chlorides, forcing the sluggish aniline to react[3].

Protocol: T3P-Mediated Amide Coupling for Electron-Deficient Anilines

Causality Note: Pyridine acts as both a base and a nucleophilic catalyst, while T3P drives the formation of a highly reactive mixed anhydride that cannot easily undergo off-target side reactions.

  • Charge a dry flask with the desired carboxylic acid (1.2 equiv.) and this compound (1.0 equiv., 0.5 mmol).

  • Add anhydrous ethyl acetate (EtOAc) or dichloromethane (DCM) (3.0 mL) to dissolve the substrates.

  • Add pyridine (3.0 equiv.) and stir for 5 minutes at room temperature.

  • Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv.).

  • Stir the reaction mixture at 45 °C for 12–16 hours. Monitor conversion via LC-MS.

  • Quench with saturated aqueous NaHCO

    
    , extract with EtOAc, wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate for column chromatography.

Section 2: Palladium-Catalyzed Cross-Coupling at the Aryl Bromide (-Br)

Q: During Suzuki or Buchwald-Hartwig coupling, I observe rapid formation of a black precipitate and mostly unreacted starting material. Why? A: The black precipitate is "Palladium black" (aggregated, inactive Pd(0)). This is a classic symptom of catalyst poisoning. The free primary amine (-NH


) on your substrate acts as a competing ligand. It coordinates strongly to the palladium center, displacing the phosphine ligands and forming stable, off-cycle Pd(II)-amine complexes[4]. Without the stabilizing phosphine ligands, the Pd(0) intermediates aggregate and crash out of solution, permanently halting the catalytic cycle.

Q: What is the best ligand system to prevent this without adding a protection/deprotection step for the amine? A: To prevent the primary amine from coordinating, you must use highly sterically hindered, electron-rich dialkylbiaryl phosphine ligands. Ligands like CataCXium A (di-1-adamantyl-n-butylphosphine) or RuPhos create a steric "shield" around the palladium center. This prevents the relatively bulky aniline nitrogen from coordinating, while still allowing the oxidative addition of the aryl bromide.

Protocol: Suzuki-Miyaura Coupling of Unprotected Bromoanilines

Causality Note: A 1:2 Pd-to-ligand ratio ensures the metal remains fully ligated by the sterically demanding adamantyl groups, preventing amine coordination and subsequent Pd black formation.

  • In a glovebox or under strict Schlenk conditions, charge a vial with this compound (1.0 equiv., 0.5 mmol), the boronic acid/ester (1.5 equiv.), and K

    
    PO
    
    
    
    (3.0 equiv.).
  • Add the pre-catalyst: Pd(OAc)

    
     (5 mol%) and CataCXium A (10 mol%).
    
  • Add degassed 2-Methyltetrahydrofuran (2-MeTHF) and water (4:1 ratio, to reach 0.3 M concentration).

  • Seal the vial, heat to 80 °C, and stir vigorously for 16 hours.

  • Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove inorganic salts, and concentrate for purification.

Quantitative Data Summary

Reaction TypeReagent / Catalyst SystemPrimary ChallengeExpected Conversion
Amide CouplingHATU / DIPEA / DMFPoor aniline nucleophilicity< 20%
Amide CouplingT3P / Pyridine / EtOAcNone (Optimized electrophilicity)> 85%
Suzuki CouplingPd(PPh

)

/ Na

CO

Catalyst poisoning by free -NH

< 10% (Pd black forms)
Suzuki CouplingPd(OAc)

/ CataCXium A
None (Steric shielding of Pd)> 90%

Workflow Visualization

TroubleshootingWorkflow Substrate Substrate: This compound BranchAmide Goal: Amide Bond Formation (Reaction at -NH2) Substrate->BranchAmide BranchCross Goal: C-C / C-N Cross-Coupling (Reaction at -Br) Substrate->BranchCross IssueAmide Failure Mode: Low Conversion Cause: Electron-deficient aniline BranchAmide->IssueAmide IssueCross Failure Mode: Pd Black Formation Cause: Amine coordinates to Pd BranchCross->IssueCross SolAmide Solution: Increase Electrophilicity Use T3P/Pyridine or Deoxo-Fluor IssueAmide->SolAmide SolCross Solution: Steric Shielding Use CataCXium A or RuPhos IssueCross->SolCross

Caption: Decision tree for troubleshooting this compound couplings.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (nih.gov) URL:1

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:3

  • Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits Source: ChemRxiv URL:4

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL:

  • Amide synthesis by acylation Source: Organic Chemistry Portal URL:2

Sources

Technical Support Center: N-(3-amino-5-bromophenyl)acetamide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing regioisomeric contamination during the synthesis and scale-up of N-(3-amino-5-bromophenyl)acetamide . This 1,3,5-trisubstituted scaffold is a critical building block in the development of advanced therapeutics, including pyrimidine-based SYK inhibitors[1].

Regioisomer impurities (e.g., 1,2,4-substituted isomers) often carry over from upstream nitration or bromination steps and exhibit nearly identical polarities to the target molecule, making standard silica gel chromatography ineffective. This guide provides causality-driven diagnostics and self-validating protocols to isolate the pure 1,3,5-isomer.

Diagnostic Guide: Identifying Regioisomer Contamination

Before attempting purification, you must confirm the exact nature of the regioisomer. The formation of the correct 1,3,5-substitution pattern typically relies on the selective reduction of 1-bromo-3,5-dinitrobenzene[2]. If the starting material contains 1-bromo-2,4-dinitrobenzene, upstream carryover will result in ortho/para-substituted impurities (e.g., N-(4-amino-3-bromophenyl)acetamide).

The Causality of Analytical Signatures

Because these isomers share the exact same molecular weight (m/z 229 for


Br), LC-MS alone is insufficient for structural assignment. You must rely on 

H NMR J-coupling diagnostics
:
  • Target (1,3,5-isomer): The three aromatic protons are all meta to each other. They will appear as three distinct narrow multiplets or singlets with a coupling constant of

    
     Hz .
    
  • Impurity (1,2,4-isomer): If the bromine is ortho to the amino group, the adjacent protons will exhibit strong ortho-coupling. The spectrum will reveal a distinct doublet with

    
     Hz , immediately confirming regioisomer contamination.
    
Quantitative Data: Isomer Comparison
Property / MetricThis compound (Target)N-(4-amino-3-bromophenyl)acetamide (Common Impurity)
Substitution Pattern 1,3,5 (Meta-substituted)1,2,4 (Ortho/Para-substituted)

H NMR Aromatic Signals
Three narrow signals (

Hz)
One doublet (

Hz), one dd (

Hz)
Aniline pK

(Calculated)


(Lowered by ortho-Br inductive effect)
RP-HPLC Retention (C18) Baseline Reference (Later eluting)Elutes earlier (Steric twisting increases polarity)

Frequently Asked Questions (FAQs)

Q: Why did standard silica gel flash chromatography fail to separate my isomers? A: Both the target and the regioisomer possess identical hydrogen-bonding functional groups (-NH


 and -NHAc). On normal-phase silica, these groups dominate the interaction with the stationary phase. Because their dipole moments are highly similar, they co-elute. Separation requires exploiting hydrophobic surface area differences (Reverse-Phase HPLC) or basicity differences (Fractional Crystallization).

Q: How does the position of the bromine atom affect the purification strategy? A: The spatial arrangement of the halogens dictates the electronic profile of the molecule[3]. An ortho-bromine exerts a strong electron-withdrawing inductive effect and creates steric hindrance, significantly lowering the pK


 of the adjacent aniline amine. We exploit this exact pK

differential in our Fractional Crystallization Protocol below.

Q: How can I suppress debromination during the final nitro reduction step? A: If you are using catalytic hydrogenation (Pd/C or PtO


) to reduce the upstream N-(3-bromo-5-nitrophenyl)acetamide, the catalyst will readily cleave the C-Br bond. Switch to a milder, chemoselective reduction method such as Iron powder with Ammonium Chloride (Fe/NH

Cl) or Sodium Dithionite (Na

S

O

) to preserve the halogen.

Experimental Protocols

Protocol A: Reverse-Phase Preparative HPLC (For <10g Scale)

Causality: The 1,2,4-isomer features an ortho-relationship that forces the acetamido group slightly out of the aromatic plane to relieve steric strain. This reduces its lipophilicity compared to the planar 1,3,5-isomer, allowing separation on a C18 column.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of DMSO and Methanol (max concentration 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a high-capacity C18 prep column (e.g., 19 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA). (Note: TFA is critical to protonate the basic amine, preventing peak tailing and secondary interactions with residual silanols).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient: Run a shallow gradient from 5% B to 40% B over 30 minutes.

  • Fraction Collection: Monitor UV absorbance at 220 nm and 254 nm. The sterically twisted 1,2,4-isomer will elute first, followed closely by the target 1,3,5-isomer.

  • Recovery: Lyophilize the target fractions to yield the TFA salt of this compound. Neutralize with saturated NaHCO

    
     and extract with Ethyl Acetate to recover the free base.
    
Protocol B: Fractional Crystallization via Salt Formation (For >10g Scale)

Causality: The target 1,3,5-isomer (pK


 ~3.8) is significantly more basic than the ortho-bromo impurity (pK

~2.5). By adding a substoichiometric amount of acid, we create a self-validating thermodynamic system where only the more basic target isomer is protonated and precipitates.
  • Dissolution: Dissolve the crude free-base mixture in absolute Ethanol (10 mL per gram of crude) at 50°C.

  • Titration: Calculate the exact molarity of the target 1,3,5-isomer present in the mixture based on your quantitative NMR ratio.

  • Selective Protonation: Slowly add exactly 0.95 equivalents of 2M HCl in Diethyl Ether (relative to the target isomer only, not the total mass) dropwise under vigorous stirring.

  • Crystallization: Allow the solution to cool to room temperature, then transfer to an ice bath (0-5°C) for 2 hours. A white precipitate (the hydrochloride salt of the 1,3,5-isomer) will form.

  • In-Process Control (Self-Validation): Filter a small aliquot of the precipitate. Neutralize it, extract into CDCl

    
    , and run a 
    
    
    
    H NMR. You should observe the disappearance of the
    
    
    Hz doublet.
  • Isolation: Filter the bulk precipitate, wash with cold Diethyl Ether, and dry under vacuum. The less basic regioisomers remain dissolved in the mother liquor.

Purification Workflow Visualization

RegioisomerPurification Start Crude this compound (Regioisomer Mixture) NMR 1H NMR & LC-MS Diagnostics (Check J-coupling & m/z 229) Start->NMR Decision Isomer Content > 10%? NMR->Decision HPLC Reverse-Phase Prep-HPLC (C18, 0.1% TFA in H2O/MeCN) Decision->HPLC No (<10% Impurity) Salt Fractional Crystallization (Selective HCl Salt Formation) Decision->Salt Yes (>10% Impurity) Fail Reject Batch (Investigate Upstream Bromination) HPLC->Fail Co-eluting Fractions Success Pure 1,3,5-Isomer (>99% Regiopurity) HPLC->Success Target Fractions Salt->NMR In-Process Control

Workflow for resolving regioisomer impurities in this compound.

References

  • Title: WO2022094354A1 - Pyrimidine compounds, compositions, and medicinal applications thereof Source: Google Patents URL

Sources

Technical Support Center: Resolving Solubility Issues for N-(3-amino-5-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of heavily functionalized aromatic compounds.

N-(3-amino-5-bromophenyl)acetamide presents a unique physicochemical challenge: it contains a highly lipophilic bromo-aromatic core that drives up its partition coefficient (LogP), coupled with acetamide and amino groups that form strong intermolecular hydrogen bonds. This results in a high crystal lattice energy. When introduced to an aqueous buffer, the energy required to break this crystal lattice far exceeds the hydration energy, leading to rapid precipitation.

This guide provides field-proven, self-validating methodologies to overcome these barriers without compromising the integrity of your downstream bioassays.

Diagnostic Workflow

Before altering your assay conditions, use the decision matrix below to determine the most appropriate solubilization strategy for your specific experimental constraints.

DecisionTree A This compound Precipitates in Buffer B Is >1% DMSO tolerated by the bioassay? A->B C DMSO Co-solvent Strategy (Kinetic Solubility) B->C Yes D Is pH < 4.0 acceptable? B->D No E pH Adjustment (Protonate Aromatic Amine) D->E Yes F HP-β-Cyclodextrin Complexation D->F No (Requires pH 7.4)

Decision matrix for selecting a solubilization strategy.

Frequently Asked Questions (Troubleshooting)

Q: I dissolved this compound in 100% DMSO at 10 mM. When I dilute it 1:100 into my assay buffer (PBS, pH 7.4), it instantly turns cloudy. Why? A: You are observing a classic "solvent-shift" precipitation. Dissolving the solid powder in pure DMSO successfully overcomes the compound's high crystal lattice energy, achieving what is known as kinetic solubility[1]. However, when you rapidly introduce this stock into an aqueous buffer, the local concentration of water spikes. The hydrophobic bromo-aromatic core drives the molecules to self-associate rather than hydrate. To prevent this, you must control the rate of nucleation. Always inject the DMSO stock into a rapidly vortexing buffer to ensure instantaneous dispersion, rather than pipetting buffer into the DMSO.

Q: I successfully kept the compound in solution using 5% DMSO, but my protein-ligand binding kinetics (measured via ITC) look completely different compared to my control. Is the compound degrading? A: The compound is chemically stable, but the solvent environment is interfering with your biophysical assay. Dimethyl sulfoxide (DMSO) acts as an effective co-solvent, but at concentrations like 5% v/v, it significantly alters the macroscopic viscosity of the aqueous buffer. This increased viscosity directly reduces the diffusion rate of your ligand, which can artificially depress the kinetic on-rate (


) during protein-ligand encounters[2][3]. If your assay is highly sensitive to viscosity changes, you must transition to a host-guest complexation strategy.

Q: My cell-based assay cannot tolerate DMSO. How do I solubilize this highly lipophilic molecule in a purely aqueous system? A: For strictly aqueous requirements, we recommend using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic inner nano-cavity[]. The hydrophobic bromo-phenyl ring of this compound dynamically partitions into this cavity, forming a reversible, water-soluble inclusion complex[][5]. Because the complexation is non-covalent, the free drug remains available to interact with your target receptor once equilibrium is established.

Q: Can I just lower the buffer pH to dissolve it, since it has an amino group? A: While chemical modification of the solvent environment via pH adjustment is a standard solubility enhancement technique[6][7], it is practically limited for this specific molecule. The primary aromatic amine is electronically deactivated by the electron-withdrawing bromine atom and the acetamide group on the same ring. Consequently, its pKa is likely very low (pH < 3.0). While dropping the buffer pH to 2.0 would protonate the amine and drastically increase solubility via salt formation[8], such highly acidic conditions will denature most proteins and are incompatible with physiological assays.

Quantitative Comparison of Solubilization Strategies
Solubilization StrategyMechanism of ActionMax Expected SolubilityBioassay CompatibilityKey Limitation
Aqueous Buffer (pH 7.4) Intrinsic hydration< 10 µMExcellentInsufficient concentration for most assays
5% DMSO Co-solvent Overcomes lattice energy~500 µMModerateHigh viscosity alters binding kinetics[2]
20% HP-β-CD Host-guest encapsulation> 2 mMHighMay competitively sequester lipophilic assay reagents
Acidic Buffer (pH 3.0) Ionization of primary amine> 5 mMPoorDenatures proteins; non-physiological
Step-by-Step Self-Validating Protocols
Protocol 1: Kinetic Solubility Preparation via DMSO Co-Solvent

Objective: Achieve a stable 500 µM aqueous concentration using minimal organic solvent for high-throughput screening[9].

  • Stock Preparation: Synthesize a 10 mM stock of this compound in anhydrous DMSO. Causality: Dissolving the solid powder directly in DMSO overcomes the high crystal lattice energy[1].

  • Thermal Equilibration: Pre-warm the aqueous buffer (e.g., HEPES pH 7.4) to 37°C to increase the thermodynamic solubility limit of the aqueous phase.

  • Dispersion: Under vigorous vortexing, inject 10 µL of the DMSO stock directly into the center of 190 µL of the buffer vortex (final concentration of 5% v/v DMSO)[9]. Causality: Rapid dispersion prevents localized zones of high aqueous concentration, mitigating nucleation.

  • Equilibration: Incubate for 1.5 hours at room temperature to allow the system to reach kinetic equilibrium[9].

  • Self-Validation Step: Filter the solution through a MultiScreen Solubility filter plate (or a 0.45 µm PTFE membrane) to remove invisible micro-precipitates[9]. Measure the UV absorbance of the filtrate at the compound's

    
    . Compare this to a standard curve prepared in 50% DMSO to confirm 100% recovery and verify that the compound has not crashed out of solution.
    
Protocol 2: HP-β-Cyclodextrin Inclusion Complexation

Objective: Achieve high aqueous solubility without the use of organic solvents for sensitive cell-based or in vivo assays.

  • Host Preparation: Prepare a 20% w/v solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in deionized water or your chosen buffer.

  • Guest Addition: Add this compound powder directly to the HP-β-CD solution in molar excess.

  • Complexation: Stir the suspension continuously for 24-48 hours at room temperature. Causality: Complexation is a dynamic equilibrium process; sufficient time is required for the hydrophobic bromo-aromatic ring to partition into the cyclodextrin cavity[].

  • Self-Validation Step: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet any uncomplexed drug. Analyze the supernatant via HPLC to quantify the exact dissolved concentration. Advanced Validation: To confirm true molecular inclusion (rather than a colloidal suspension), perform Differential Scanning Calorimetry (DSC) on a lyophilized sample of the supernatant to verify the disappearance of the drug's crystalline melting endotherm.

References
  • MultiScreen Solubility Filter Plate: DMSO Effect on Aqueous Solubility. sigmaaldrich.com. 9

  • Drug Solubility: Importance and Enhancement Techniques. nih.gov. 6

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. europeanpharmaceuticalreview.com.8

  • Solubility enhancement techniques: A comprehensive review. wjbphs.com. 7

  • Cyclodextrin Solutions for API Solubility Boost. bocsci.com.

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. eijppr.com. 5

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. nih.gov. 2

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. researchgate.net. 1

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. acs.org. 3

Sources

Technical Support Center: Stability & Storage of N-(3-amino-5-bromophenyl)acetamide

[1][2]

Executive Summary

N-(3-amino-5-bromophenyl)acetamide (also known as 3-amino-5-bromoacetanilide ) is a sensitive synthetic intermediate.[1][2] Its stability profile is dominated by the free primary amine (-NH₂) at position 3, which renders the compound susceptible to oxidative degradation (browning) and condensation reactions.[1] While the acetamide group and bromine substituent are relatively robust, they introduce secondary risks regarding hydrolysis and photolysis.[1]

This guide provides a self-validating storage system designed to maintain >98% purity for downstream applications such as kinase inhibitor synthesis or cross-coupling reactions.[1][2]

Part 1: Critical Degradation Mechanisms (FAQ)

Q1: Why does my white powder turn brown/black over time?

A: Oxidative Polymerization of the Aniline Moiety. The primary instability culprit is the free amine (aniline) group. Upon exposure to atmospheric oxygen, primary aromatic amines undergo radical oxidation.[1][2] This forms quinone imines and azo-dimers, which are highly colored (yellow


12
  • Mechanism:

    
    
    
  • Impact: While the bulk material may remain intact, these impurities can act as radical scavengers or catalyst poisons in subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) involving the bromine atom.[1][2]

Q2: Can I store this compound in solution (e.g., DMSO or DMF)?

A: Not recommended for long-term storage (>24 hours). While soluble in polar aprotic solvents, primary amines can react with solvent impurities or undergo slow oxidation in solution.[1][2]

  • DMSO Risk: DMSO is hygroscopic and can facilitate oxidation.[1][2]

  • Acetone/Ketone Risk: NEVER use acetone or aldehydes.[1][2] The free amine will rapidly react to form a Schiff base (imine) , destroying your compound.[1]

    • Reaction:

      
      [1][2]
      
Q3: Is the bromine atom stable?

A: Generally yes, but it is photolabile. Aryl bromides are susceptible to photodehalogenation upon exposure to strong UV light.[2] While less sensitive than iodides, prolonged exposure to ambient lab light can degrade the C-Br bond, generating radical intermediates.[1][2]

Part 2: Optimal Storage Protocol

To prevent degradation, you must control three variables: Oxygen , Moisture , and Light .[1][2]

Storage Workflow Diagram

StorageWorkflowReceipt1. Receipt/Synthesis(Check Color: Off-white)Drying2. Desiccation(Vacuum <10 mbar, 4h)Receipt->Drying Remove H2OInerting3. Inert Atmosphere(Argon/N2 Purge)Drying->Inerting Remove O2Sealing4. Container Sealing(Amber Vial + Parafilm)Inerting->Sealing Block UV/AirFreezing5. Cryostorage(-20°C)Sealing->Freezing Slow Kinetics

Figure 1: The "Gold Standard" workflow for receiving and banking labile aniline derivatives.[1][2]

Step-by-Step Protocol
StepActionTechnical Rationale
1. Container Use Amber Glass vials with Teflon-lined caps.Amber glass blocks UV light (protecting the C-Br bond).[1][2] Teflon prevents plasticizer leaching.
2.[1][2] Atmosphere Purge headspace with Argon (preferred) or Nitrogen.[1][2]Argon is heavier than air and forms a better "blanket" over the solid than Nitrogen, preventing oxidation.
3. Temperature Store at -20°C (Long term) or 2-8°C (Active use).[1][2]Arrhenius equation dictates that lowering temperature significantly slows oxidation and hydrolysis rates.[1][2]
4. Desiccation Store the vial inside a secondary jar with Drierite/Silica .Prevents moisture absorption.[1][2] Moisture catalyzes acetamide hydrolysis and clumping.[1][2]

Part 3: Troubleshooting & Rescue Operations

If you encounter issues, use this decision matrix to determine if the compound is salvageable.

QC & Rescue Logic

TroubleshootingStartVisual InspectionColorCheckIs it Dark Brown/Black?Start->ColorCheckLCMSRun LC-MS(Check M+1: 229/231)ColorCheck->LCMSNo (Off-white)RecrystRESCUE: Recrystallization(EtOH/H2O + Charcoal)ColorCheck->RecrystYes (Oxidation)SmellCheckVinegar Smell?DiscardDISCARD(Irreversible Hydrolysis)SmellCheck->DiscardYes (Hydrolysis)UseProceed to ExperimentSmellCheck->UseNoLCMS->SmellCheck

Figure 2: Decision matrix for evaluating compound integrity before use.[1][2]

Rescue Protocol (Recrystallization)

If the compound has oxidized (brown crust) but is chemically intact:

  • Dissolve in minimal hot Ethanol .

  • Add activated charcoal (to absorb colored impurities).[1][2]

  • Filter hot through Celite.[1][2]

  • Add warm water dropwise until turbid.

  • Cool slowly to 4°C.

  • Filter crystals and dry under vacuum.[1][2]

Part 4: Data Summary & Properties

Physico-Chemical Profile Note: Data extrapolated from structural analogues (3-aminoacetanilide and 3-bromoacetanilide) due to specific intermediate nature.

PropertyValue / ConditionRelevance to Storage
Molecular Weight ~229.07 g/mol M+ and M+2 peaks (due to

isotopes) will be equal intensity in MS.[1][2]
Hygroscopicity ModerateHydrolysis of acetamide releases acetic acid (vinegar smell).[1][2]
pKa (Aniline) ~3.5 - 4.5Less basic than alkyl amines, but still nucleophilic.[1][2]
Solubility DMSO, MeOH, EtOHAvoid Acetone (forms imines).[1][2]

References

  • PubChem. N-(3-bromophenyl)acetamide (Compound Summary). National Library of Medicine.[1][2] Accessed October 2023.[1][2] [Link][1][2]

  • NIST Chemistry WebBook. Acetamide, N-(3-bromophenyl)-.[1][2][3] Standard Reference Data.[1][2][3][4] [Link][1][2]

Validation & Comparative

Structural Validation of N-(3-amino-5-bromophenyl)acetamide: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: 1H NMR Interpretation, Reaction Monitoring, and Impurity Profiling[1]

Introduction: The Diagnostic Challenge

N-(3-amino-5-bromophenyl)acetamide is a critical "scaffold" intermediate, often employed in the synthesis of kinase inhibitors and fragment-based drug discovery libraries. Its structural integrity relies on the precise arrangement of three distinct functional groups—acetamide, amine, and bromine—around a benzene core.

The primary synthetic challenge lies in the chemoselective reduction of its precursor, N-(3-bromo-5-nitrophenyl)acetamide.[1] Incomplete reduction leaves nitro-impurities, while over-reduction (dehalogenation) removes the bromine handle.

This guide provides a comparative NMR framework to validate the target molecule against its precursors and potential byproducts, moving beyond simple peak listing to a causal analysis of electronic environments .[1]

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducible data, the following protocol minimizes solvent-solute interaction variability (e.g., H-bonding shifts).

Standardized Sample Preparation
  • Solvent: DMSO-d

    
     (99.9% D) is mandatory.
    
    • Reasoning: Chloroform-d (CDCl

      
      ) often fails to solubilize polar acetanilides and causes exchange broadening of the amide/amine protons, making integration unreliable. DMSO-d
      
      
      
      stabilizes these protons via hydrogen bonding, sharpening the signals for accurate integration.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • Scans (NS): 16 (minimum) to resolve meta-coupling (

      
       Hz).
      
    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of aromatic protons).
      
Visual Workflow: Synthesis & Monitoring

G Start Precursor: N-(3-bromo-5-nitrophenyl) acetamide Reaction Reduction (Fe/NH4Cl or H2/Pd) Start->Reaction Reduction of -NO2 Workup Workup: Extract & Dry Reaction->Workup NMR 1H NMR (DMSO-d6) Workup->NMR Decision Validation Logic NMR->Decision Check shift Δ Pass PASS: Upfield Aromatics NH2 Signal Present Decision->Pass δ < 7.0 ppm Fail FAIL: Downfield Aromatics (Residual Nitro) Decision->Fail δ > 7.5 ppm

Figure 1: Reaction monitoring workflow. The critical decision point relies on the diagnostic chemical shift change of aromatic protons.

Comparative Analysis: Precursor vs. Product

The most reliable way to confirm synthesis is to observe the electronic switching of the aromatic ring.

Mechanism of Shift
  • Precursor (Nitro): The

    
     group is strongly electron-withdrawing (deshielding). It pulls electron density away from the ring, shifting aromatic protons downfield (typically 7.8 – 8.5 ppm ).
    
  • Product (Amine): The

    
     group is strongly electron-donating (shielding) via resonance. It pushes electron density into the ring (specifically ortho/para positions), shifting aromatic protons upfield (typically 6.2 – 7.0 ppm ).
    
Data Comparison Table
FeaturePrecursor (Start) N-(3-bromo-5-nitrophenyl)acetamideTarget (Product) this compoundDiagnostic Change
Amide -NH- ~10.5 ppm (Singlet)~9.8 – 10.0 ppm (Singlet)Slight upfield shift due to increased ring electron density.[1]
Aromatic Region 7.8 – 8.4 ppm 6.4 – 7.2 ppm Major Upfield Shift (~1.5 ppm). This is the primary confirmation of reduction.[1]
Amine -NH

Absent5.2 – 5.5 ppm (Broad Singlet)Appearance of exchangeable 2H signal.[1]
Methyl -CH

~2.10 ppm~2.02 ppm Minor shielding effect.

Detailed Peak Assignment (Target Molecule)

The target molecule has 1,3,5-substitution symmetry, meaning the three aromatic protons are chemically non-equivalent but structurally related. They appear as three distinct signals in the aromatic region, often resolved as triplets (t) or doublet-of-doublets (dd) with small meta-coupling constants (


 Hz).
Predicted Chemical Shifts (DMSO-d )
PositionProton TypeShift (

)
MultiplicityIntegrationAssignment Logic
1 -NH-CO- 9.85 s (broad)1HAcidic amide proton, deshielded by carbonyl and anisotropy.
6 Ar-H 7.15 t / dd1HMost Deshielded Ar-H. Located between Br and NHAc.[1] Br is deactivating (deshielding); NHAc is weakly activating.
4 Ar-H 6.90 t / dd1HIntermediate. Located between Br and NH

.[1] The shielding of NH

fights the deshielding of Br.
2 Ar-H 6.65 t / dd1HMost Shielded Ar-H. Located between two donors (NHAc and NH

). Both groups pump electron density onto this carbon.
3 -NH

5.35 s (broad)2HDiagnostic Signal. Exchangeable protons. Broadness depends on water content/dryness.
Ac -CH

2.02 s3HMethyl group of the acetamide.

> Note: Exact values may vary by


 ppm depending on concentration and temperature. The relative order  (H6 > H4 > H2) remains constant.
Visual Logic: Assigning the Aromatic Region

Logic Root Aromatic Region (6.0 - 7.5 ppm) Split1 Identify H-2 (Most Shielded) Root->Split1 Split2 Identify H-6 (Most Deshielded) Root->Split2 Split3 Identify H-4 (Intermediate) Root->Split3 Reason1 Why? Between two Donors (NH2 & NHAc) Split1->Reason1 Reason2 Why? Next to withdrawer (Br) Far from strong donor Split2->Reason2 Reason3 Why? Between Donor (NH2) and Withdrawer (Br) Split3->Reason3

Figure 2: Logic tree for differentiating the three non-equivalent aromatic protons based on substituent electronic effects.

Troubleshooting & Common Impurities

When interpreting the spectrum, watch for these common issues:

  • Residual Starting Material: Look for small doublets/triplets > 8.0 ppm.[1] Even 1-2% residual nitro compound can be toxic in biological assays.

  • Over-Acetylation: If the synthesis involved acetylation of a diamine, you might form the di-acetamide (N,N'-(5-bromo-1,3-phenylene)diacetamide).[1]

    • Detection: Check the Methyl region.[2][3][4][5] The target has one singlet (~2.0 ppm). The impurity will have two methyl peaks (or one large integral of 6H if symmetric).

    • Detection: The NH

      
       peak at ~5.3 ppm will be missing.
      
  • De-bromination: If hydrogenation (H

    
    /Pd) was used too aggressively, the bromine may be cleaved.[1]
    
    • Detection: The aromatic pattern changes from a simple 3-proton system to a complex 4-proton system (resembling 3-aminoacetanilide).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for substituent additivity rules).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and chemical data for N-(3-bromophenyl)acetamide. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (2024). Compound Summary: N-(3-bromophenyl)acetamide.[1][6][7][8] National Library of Medicine. Available at: [Link]

  • SDBS. (2024). Spectral Database for Organic Compounds, SDBS No. 1692 (4'-Bromoacetanilide).[9] AIST. (Used for comparative precursor shifts). Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(3-amino-5-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of N-(3-amino-5-bromophenyl)acetamide and compares it with the known fragmentation of a structurally similar compound, N-(3-bromophenyl)acetamide. This comparative approach, grounded in the fundamental principles of mass spectrometry, offers a predictive framework for the analysis of this and related substituted anilines.

Principles of Ionization: EI vs. ESI

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization technique employed. Two of the most common methods are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a "hard" ionization technique where the analyte molecule is bombarded with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy to the molecule, leading to the formation of a molecular ion (M⁺˙) that is prone to extensive and often complex fragmentation.[2] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.[3] EI is well-suited for relatively nonpolar and volatile compounds, often coupled with Gas Chromatography (GC-MS).[4]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique.[2] It generates ions by creating a fine spray of a sample solution in a strong electric field, leading to the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[3][4] To induce fragmentation for structural analysis, a tandem mass spectrometry (MS/MS) experiment, such as collision-induced dissociation (CID), is typically required.[2] ESI is ideal for polar, thermally labile, and large molecules and is commonly interfaced with Liquid Chromatography (LC-MS).[4]

This guide will primarily focus on the predicted fragmentation under Electron Ionization (EI) due to the wealth of predictable fragmentation pathways for aromatic compounds.

Predicted Fragmentation Pattern of this compound under EI-MS

The fragmentation of this compound is expected to be influenced by its three key functional groups: the acetamide moiety, the amino group, and the bromine substituent on the aromatic ring. Aromatic systems themselves are stable, often resulting in a prominent molecular ion peak.[5][6]

The molecular formula for this compound is C₈H₉BrN₂O, with a monoisotopic mass of 227.99 g/mol . Due to the presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity, M⁺˙ and [M+2]⁺˙, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[7]

The predicted fragmentation pathways are as follows:

  • Alpha-Cleavage of the Acetyl Group: A common fragmentation pathway for amides is the cleavage of the N-CO bond.[8] For aromatic amides, this leads to the formation of a resonance-stabilized benzoyl-type cation or, more likely in this case, the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion.

  • Loss of the Acetyl Radical: Cleavage of the bond between the carbonyl carbon and the methyl group can lead to the loss of an acetyl radical (•COCH₃).

  • Cleavage of the Amide Bond: The amide bond itself can cleave, leading to the formation of an acylium ion or the corresponding anilinic fragment.

  • Loss of Bromine: Halogenated aromatic compounds can lose the halogen atom as a radical.[9]

  • Ring Fragmentation: While the aromatic ring is stable, some fragmentation of the ring structure can occur after initial fragmentations.

The following table summarizes the predicted major fragment ions for this compound.

m/z (Predicted)Ion Structure/FormulaFragmentation Pathway
228/230[C₈H₉BrN₂O]⁺˙Molecular Ion (M⁺˙) with characteristic M/M+2 isotope pattern for bromine.
186/188[C₆H₆BrN₂]⁺Loss of ketene (CH₂=C=O) from the molecular ion.
171/173[C₆H₅BrN]⁺˙Loss of the entire acetamide group and a hydrogen atom.
149[C₈H₉N₂O]⁺Loss of a bromine radical (•Br) from the molecular ion.
43[CH₃CO]⁺Acylium ion formed by cleavage of the N-CO bond.

Below is a diagram illustrating the predicted fragmentation pathways.

G M This compound [C₈H₉BrN₂O]⁺˙ m/z 228/230 F1 [C₆H₆BrN₂]⁺ m/z 186/188 M->F1 - CH₂CO F2 [C₆H₅BrN]⁺˙ m/z 171/173 M->F2 - NH₂COCH₃ F3 [C₈H₉N₂O]⁺ m/z 149 M->F3 - •Br F4 [CH₃CO]⁺ m/z 43 M->F4 - •NHC₆H₄(NH₂)Br

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis: this compound vs. N-(3-bromophenyl)acetamide

To provide a more concrete comparison, we can examine the experimental EI-MS data for the structurally related compound, N-(3-bromophenyl)acetamide, which lacks the amino group at the 5-position.[10] The molecular formula for this compound is C₈H₈BrNO, with a molecular weight of 214.06 g/mol .[11]

The experimental fragmentation data for N-(3-bromophenyl)acetamide is summarized in the table below.[10]

m/z (Observed)Ion Structure/FormulaRelative AbundanceFragmentation Pathway
213/215[C₈H₈BrNO]⁺˙ModerateMolecular Ion (M⁺˙)
171/173[C₆H₆BrN]⁺HighLoss of ketene (CH₂=C=O) from the molecular ion.
134[C₈H₈NO]⁺ModerateLoss of a bromine radical (•Br) from the molecular ion.
92[C₆H₆N]⁺HighLoss of bromine from the m/z 171/173 fragment.
43[CH₃CO]⁺HighAcylium ion.

Comparison and the Influence of the Amino Group:

The presence of the additional amino group in this compound is expected to influence the fragmentation pattern in several ways:

  • Molecular Ion Stability: The electron-donating amino group may stabilize the molecular ion, potentially leading to a more abundant M⁺˙ peak compared to N-(3-bromophenyl)acetamide.

  • Alternative Fragmentation Pathways: The amino group can participate in fragmentation, potentially leading to the loss of small neutral molecules like HCN or NH₃ from fragment ions.

  • Fragment Ion m/z Values: The presence of the additional nitrogen and hydrogen atoms will shift the m/z values of corresponding fragments by 15 Da (for NH) compared to N-(3-bromophenyl)acetamide. For instance, the fragment resulting from the loss of ketene is predicted to be at m/z 186/188 for the amino-substituted compound, whereas it is observed at m/z 171/173 for the unsubstituted analog.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally determine the fragmentation pattern of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) method can be employed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent, such as methanol or ethyl acetate.

  • GC-MS System: Utilize a GC-MS system equipped with an electron ionization source.

  • Gas Chromatography:

    • Injector: Set the injector temperature to 250 °C.

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: Set to 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Acquisition Mode: Full scan.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze the corresponding mass spectrum. Compare the observed fragments with the predicted pattern.

The following diagram outlines the general workflow for this experimental analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample B Injection A->B C GC Separation B->C D Ionization (EI) C->D E Mass Analysis D->E F Acquire Mass Spectrum E->F G Compare with Prediction F->G

Caption: General workflow for the GC-MS analysis of this compound.

References

  • PubMed. (2018, February 15). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. Retrieved from [Link]

  • Ovid. (n.d.). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their proto. Retrieved from [Link]

  • PubMed. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]

  • PubMed. (n.d.). Mass spectra of aniline glucuronides. Retrieved from [Link]

  • ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Retrieved from [Link]

  • PubMed Central (PMC). (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Bromophenyl)acetamide. Retrieved from [Link]

  • MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(3-bromophenyl)-. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • University of Alabama at Birmingham. (2011, January 14). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

Sources

Comparative Reactivity Guide: N-(3-amino-5-bromophenyl)acetamide vs. Chloro Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

N-(3-amino-5-bromophenyl)acetamide and its chloro analog are highly versatile 1,3,5-trisubstituted benzene building blocks, frequently utilized in the development of kinase inhibitors (e.g., SYK inhibitors). The aromatic core of these molecules is defined by the presence of a strongly electron-donating primary amine (-NH₂) and a moderately electron-donating acetamide (-NHAc) group.

This electron-rich environment fundamentally dictates their reactivity. While the ring is highly activated toward Electrophilic Aromatic Substitution (EAS), it is practically inert to Nucleophilic Aromatic Substitution (SNAr) due to the lack of electron-withdrawing groups. Consequently, transition-metal catalyzed cross-coupling remains the premier, and often only, method for functionalizing the C-Halogen bond. The choice between the bromo and chloro analog heavily influences catalyst selection, reaction thermodynamics, and overall synthetic efficiency.

Thermodynamic Causality: C-Br vs. C-Cl Bond Dissociation

The primary divergence in reactivity between the bromo and chloro analogs is governed by the thermodynamics of the carbon-halogen bond.

  • The experimental Bond Dissociation Energy (BDE) for the C-Br bond in bromobenzene is approximately 82.6 kcal/mol [1].

  • The C-Cl bond in chlorobenzene exhibits a significantly higher BDE of approximately 97.6 kcal/mol [1].

This ~15 kcal/mol energy gap is the mechanistic bottleneck in Palladium-catalyzed cross-coupling reactions. In the catalytic cycle, the oxidative addition of the Pd(0) species into the C-X bond is typically the rate-limiting step for aryl chlorides. The electron-rich nature of the amino-acetamide substituted ring further strengthens the C-X bond via resonance, making the chloro analog particularly recalcitrant to standard palladium catalysts and requiring specialized ligand architectures.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n (Rate-Limiting for Ar-Cl) Pd0->OxAdd Ar-X (X=Br, Cl) Faster for Br TransMet Transmetalation Pd(II)(Ar)(R)L_n OxAdd->TransMet R-B(OH)2, Base RedElim Reductive Elimination Ar-R Product TransMet->RedElim RedElim->Pd0 Regeneration

Mechanistic divergence in Pd-catalyzed cross-coupling of aryl halides.

Comparative Reactivity Profile

Property / Reactivity MetricThis compoundN-(3-amino-5-chlorophenyl)acetamide
Halogen Leaving Group Bromide (Br)Chloride (Cl)
Approximate C-X BDE ~82.6 kcal/mol~97.6 kcal/mol
Oxidative Addition Rate Facile / FastSluggish / Rate-Limiting
Required Pd Ligand System Standard (e.g., PPh₃, dppf)Advanced/Bulky (e.g., XPhos, NHCs)
SNAr Reactivity Negligible (Electron-rich ring)Negligible (Electron-rich ring)
EAS Reactivity Highly ActivatedHighly Activated
Primary Side Reaction Competing N-arylation at -NH₂Competing N-arylation at -NH₂

Chemoselectivity & Logical Workflow

When designing a synthesis using these building blocks, the free primary amine (-NH₂) presents a critical chemoselectivity challenge. Under strongly basic conditions (e.g., NaOtBu) typically used for Buchwald-Hartwig aminations, the free amine can act as a nucleophile, leading to unwanted oligomerization or off-target N-arylation. Therefore, Suzuki-Miyaura coupling is often the preferred initial functionalization step, utilizing milder bases (e.g., K₂CO₃ or K₃PO₄) that do not deprotonate the aniline, thereby preserving the free amine for downstream functionalization.

Workflow Start Select Aryl Halide N-(3-amino-5-halophenyl)acetamide CheckHalogen Which Halogen? Start->CheckHalogen Bromo Bromo Analog (C-Br BDE ~82.6 kcal/mol) CheckHalogen->Bromo X = Br Chloro Chloro Analog (C-Cl BDE ~97.6 kcal/mol) CheckHalogen->Chloro X = Cl StandardPd Standard Pd Catalysis e.g., Pd(dppf)Cl2, K2CO3 80°C, 2-4 hours Bromo->StandardPd Facile Oxidative Addition AdvancedPd Advanced Pd Catalysis e.g., Pd2(dba)3 / XPhos, KOtBu 100°C, 12-24 hours Chloro->AdvancedPd Sluggish Oxidative Addition

Logical workflow for selecting cross-coupling conditions based on halogen reactivity.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls and analytical checkpoints to verify causality and confirm reaction success.

Protocol A: Suzuki-Miyaura Coupling of the Bromo Analog

Objective: Achieve >95% conversion using standard, cost-effective catalysis. Causality: The weaker C-Br bond allows for the use of Pd(dppf)Cl₂, a robust precatalyst that does not require extreme steric bulk to force reductive elimination.

  • Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Base & Internal Standard: Add K₂CO₃ (2.0 equiv) and a precisely weighed amount of biphenyl (internal standard for LC-MS/GC quantification). Causality: K₂CO₃ is basic enough to activate the boronic acid but too weak to deprotonate the primary amine, preventing N-arylation.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere.

  • Validation Checkpoint (2 Hours): Sample the reaction and analyze via LC-MS. The chromatogram must show the complete disappearance of the starting material mass[M+H]⁺ and the appearance of the product mass. If unreacted starting material remains, it indicates oxygen contamination or catalyst poisoning.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of the Chloro Analog

Objective: Overcome the high activation barrier of the C-Cl bond to achieve cross-coupling. Causality: The ~97.6 kcal/mol BDE necessitates an electron-rich, sterically demanding dialkylbiaryl phosphine ligand (such as XPhos) to accelerate oxidative addition and subsequent reductive elimination[2].

  • Control Setup: Set up a parallel control reaction lacking the XPhos ligand. Causality: This validates the necessity of the advanced ligand architecture; the control should yield 0% conversion.

  • Preparation: In a Schlenk flask, combine N-(3-amino-5-chlorophenyl)acetamide (1.0 equiv), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), and XPhos (10 mol%).

  • Base & Internal Standard: Add K₃PO₄ (2.5 equiv) and biphenyl (internal standard). Causality: K₃PO₄ is chosen over K₂CO₃ due to its higher solubility and slightly higher basicity required at elevated temperatures for recalcitrant substrates.

  • Solvent & Degassing: Add a 4:1 mixture of Toluene/H₂O. Degas rigorously via three freeze-pump-thaw cycles.

  • Reaction: Heat to 100 °C for 12-18 hours.

  • Validation Checkpoint (12 Hours): Analyze both the control and active reaction via LC-MS. The active reaction should demonstrate >90% conversion relative to the internal standard. The control reaction validates the high C-Cl stability by showing quantitative recovery of the starting material.

References[1] Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Source: National Institutes of Health (nih.gov) URL: [2] Title: Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Aminations Source: Thieme Connect (thieme-connect.com) URL:

Sources

Introduction: The Stoichiometric Gatekeeper in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Elemental Analysis Standards for N-(3-amino-5-bromophenyl)acetamide

In the landscape of pharmaceutical research and drug development, the purity and exact composition of chemical entities are not mere details—they are the bedrock of safety, efficacy, and reproducibility. This compound, a substituted acetanilide, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and complex heterocyclic compounds.[1] Its molecular structure, featuring a bromine atom and two distinct nitrogen-containing functional groups, presents a unique challenge and a critical requirement for precise elemental characterization.

The verification of a compound's elemental composition, or elemental analysis, is a fundamental quality control step. It confirms the empirical formula of a newly synthesized batch, detects potential impurities, and ensures stoichiometric integrity before the compound proceeds to further synthetic stages or biological screening. For researchers and drug development professionals, an erroneous elemental composition can lead to failed experiments, misleading structure-activity relationship (SAR) data, and significant delays in the development pipeline.

This guide provides a comparative analysis of the primary analytical techniques used to establish elemental standards for this compound. We will delve into the theoretical underpinnings, compare the performance of cornerstone methodologies—Combustion Analysis and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)—and provide field-proven protocols to ensure the generation of trustworthy, accurate, and reproducible data.

The Gold Standard: Theoretical Elemental Composition

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This theoretical data serves as the absolute benchmark against which all experimental results are measured.

Compound: this compound Molecular Formula: C₈H₉BrN₂O Molecular Weight: 229.08 g/mol

The calculation, based on IUPAC atomic weights, yields the following theoretical percentages:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ContributionPercentage (%)
CarbonC12.011896.08841.94%
HydrogenH1.00899.0723.96%
BromineBr79.904179.90434.88%
NitrogenN14.007228.01412.23%
OxygenO15.999115.9996.98%
Total 229.077 100.00%

Table 1: Theoretical elemental composition of this compound.

Any validated analytical method should yield results that closely align with these theoretical values within a defined margin of error, typically ±0.4%.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is driven by the specific requirements of the analysis, such as the need for bulk composition, trace impurity detection, or isotopic information. Below is a workflow for selecting the appropriate analytical path.

G cluster_0 Decision Workflow for Elemental Analysis start Define Analytical Goal for This compound q1 Primary Goal: Confirm Bulk Elemental Composition (C, H, N, Br)? start->q1 q2 Primary Goal: Quantify Trace Elemental Impurities (e.g., residual catalysts, heavy metals)? start->q2 combustion Combustion Analysis (CHN/X) q1->combustion Yes icp Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) q2->icp Yes result1 Result: Empirical Formula Verification (Purity Assessment) combustion->result1 result2 Result: Impurity Profile & Safety Assessment (ICH Q3D Compliance) icp->result2

Caption: Decision workflow for selecting an elemental analysis technique.

Combustion Analysis: The Workhorse for CHN/X Determination

Combustion analysis is a robust, well-established technique for determining the mass fractions of carbon, hydrogen, nitrogen, and, with specific configurations, halogens (like bromine) and sulfur in an organic compound.[2][3]

Principle of Operation: The method relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically ~1000°C).[4] The resulting combustion gases (CO₂, H₂O, N₂, and HBr/Br₂) are then passed through a series of separation columns and detectors.[2][5]

  • Carbon and Hydrogen: Detected as CO₂ and H₂O, typically by a thermal conductivity detector (TCD) or non-dispersive infrared (NDIR) detector.

  • Nitrogen: Is converted to N₂ gas and measured by a TCD. This is a modern implementation of the Dumas method.[2]

  • Bromine: Can be determined by subsequent titration or ion chromatography after absorption in a suitable solution.

Advantages:

  • High Precision and Accuracy: Delivers excellent results for bulk elemental composition, often within the ±0.4% acceptance criterion.

  • Cost-Effective: Relatively low operational cost compared to spectroscopic methods.

  • Direct Measurement: Provides a direct quantification of C, H, and N.

Limitations:

  • Indirect Oxygen Determination: The percentage of oxygen is typically calculated by difference, which accumulates the errors from all other elemental measurements.

  • Sample Homogeneity: Requires a homogenous sample, as only a small amount (typically 1-3 mg) is analyzed.

  • Limited Scope: Primarily suited for bulk composition and not for trace elemental impurity analysis.[3]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The Standard for Trace Impurity Detection

ICP-MS is a powerful spectrochemical technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion (ppt).[6][] In the context of pharmaceutical development, its primary role is to identify and quantify elemental impurities as mandated by guidelines such as ICH Q3D and USP <232>.[8][9][10]

Principle of Operation: The sample is first digested, typically using strong acids and microwave energy, to break down the organic matrix and create an aqueous solution. This solution is then nebulized into an aerosol and introduced into a high-temperature argon plasma (~6000-10,000 K).[11] The plasma atomizes and ionizes the elements, which are then guided into a mass spectrometer that separates them based on their mass-to-charge ratio for detection and quantification.[6]

Advantages:

  • Exceptional Sensitivity: Unmatched ability to detect trace and ultra-trace level impurities.[6][12]

  • Multi-Element Capability: Can simultaneously measure a wide range of elements from a single sample run.[13]

  • Regulatory Compliance: It is the reference technique cited in pharmacopeias for controlling elemental impurities.[10][14]

Limitations:

  • Complex Sample Preparation: Organic matrices require complete digestion, which is time-consuming and a potential source of contamination.[15]

  • Spectral Interferences: Polyatomic and isobaric interferences can affect accuracy and require advanced correction strategies (e.g., collision/reaction cells).[13][15]

  • High Cost: Instruments and operational costs are significantly higher than for combustion analyzers.[16]

Experimental Data: A Comparative Scenario

To illustrate the performance of these techniques, consider the following hypothetical but realistic data set from the analysis of a batch of this compound.

ElementTheoretical %Combustion Analysis Results (%)Deviation (%)ICP-MS Results (Quantified as % w/w)Deviation (%)
Carbon (C) 41.9441.85-0.0942.11+0.17
Hydrogen (H) 3.963.91-0.053.99+0.03
Nitrogen (N) 12.2312.18-0.0512.29+0.06
Bromine (Br) 34.8835.01+0.1334.75-0.13
Oxygen (O) 6.986.95 (by difference)-0.036.86 (by difference)-0.12

Table 2: Comparison of hypothetical experimental results from Combustion Analysis and ICP-MS against theoretical values.

Analysis of Results:

  • Both techniques provide results well within the acceptable ±0.4% deviation for bulk composition, confirming the empirical formula and high purity of the sample.

  • The small deviations observed can be attributed to minor instrumental variations, sample weighing precision, and the presence of trace impurities not accounted for in the bulk analysis.

  • While ICP-MS can provide bulk composition, its true power lies in what it reveals next. An ICP-MS scan would also quantify trace elements critical for safety assessment, such as residual palladium from a cross-coupling reaction or toxic heavy metals (Pb, As, Cd, Hg).[10] A typical impurity report might show: Palladium < 5 ppm, Lead < 0.5 ppm, Arsenic < 1.5 ppm, which would be undetectable by combustion analysis.

Method Validation: The Cornerstone of Trustworthy Data

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[17][18] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. Key validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[19]

  • Accuracy: Closeness of the test results to the true value. Assessed using a Certified Reference Material (CRM) or by spiking the sample with known amounts of the elements.[20]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present (e.g., impurities, degradation products).[20]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.[15]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[20]

Standard Operating Protocols

The following are detailed, step-by-step methodologies for the elemental analysis of this compound.

Protocol 1: CHN Analysis via Combustion Analyzer

G cluster_1 Workflow: Combustion Analysis (CHN) prep 1. Sample Preparation - Weigh 1-3 mg of sample into a tin capsule. - Fold to encapsulate. load 2. Instrument Loading - Place capsule in autosampler. prep->load combust 3. Combustion - Sample drops into furnace (~1000°C). - Flash combustion in pure O₂. load->combust separate 4. Gas Separation - Gases (CO₂, H₂O, N₂) flow through separation columns. combust->separate detect 5. Detection - Gases measured by Thermal Conductivity Detector (TCD). separate->detect calc 6. Data Analysis - Software calculates %C, %H, %N based on calibration standards. detect->calc

Caption: Experimental workflow for CHN combustion analysis.

Methodology:

  • System Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed and conditioned according to the manufacturer's specifications.

    • Verify that high-purity helium (carrier gas) and oxygen (combustion gas) are supplied at the correct pressures.

    • Perform a multi-point calibration using a well-characterized, high-purity standard (e.g., Acetanilide) at masses bracketing the expected sample weight. The calibration curve should have an R² value > 0.999.

  • Sample Preparation:

    • Using a calibrated microbalance, accurately weigh 1-3 mg of a homogenous sample of this compound into a clean tin capsule.

    • Carefully fold the capsule to ensure it is fully sealed, avoiding any loss of sample.

  • Analysis Sequence:

    • Run a sequence including at least two blank capsules, 3-5 replicates of a known check standard (e.g., a CRM), followed by the sample replicates.

    • The check standard results must fall within the certified range before proceeding with sample analysis.

  • Data Processing:

    • The instrument software will automatically integrate the detector signals and calculate the weight percentages of C, H, and N based on the calibration curve.

    • Calculate the percentage of Bromine using a separate method (e.g., titration) or assume the theoretical value if only CHN is of interest for a purity check.

    • Calculate the percentage of Oxygen by difference: %O = 100% - (%C + %H + %N + %Br).

Protocol 2: Multi-Element Analysis via ICP-MS

Methodology:

  • System Preparation & Calibration:

    • Perform daily performance checks on the ICP-MS to ensure sensitivity, resolution, and low background levels, using a tuning solution.

    • Prepare a multi-element calibration curve using certified standards at concentrations that cover the expected range of impurities and the diluted concentration of the bulk elements.

  • Sample Preparation (Microwave Digestion):

    • Causality: The organic matrix of this compound must be completely destroyed to prevent carbon-based polyatomic interferences and to efficiently transport the elements to the plasma.[13] Microwave digestion provides the necessary heat and pressure for a complete and rapid digestion.

    • Accurately weigh approximately 100 mg of the sample into a clean, acid-leached microwave digestion vessel.

    • Add 5 mL of concentrated Nitric Acid (HNO₃) and 2 mL of Hydrogen Peroxide (H₂O₂). Caution: Always work in a fume hood and use appropriate PPE.

    • Seal the vessels and place them in the microwave unit. Run a pre-programmed digestion method designed for organic materials (e.g., ramp to 200°C and hold for 20 minutes).

    • After cooling, carefully open the vessels and dilute the clear digestate to a final volume of 50 mL with deionized water. This results in a 500-fold dilution.

  • Analysis:

    • Introduce the prepared sample solution into the ICP-MS.

    • Acquire data for all elements of interest, including the bulk elements (C, N, Br) and any potential impurities (e.g., catalyst residues like Pd, Pt; heavy metals like Pb, As, Cd, Hg).

  • Data Processing:

    • Quantify the concentration of each element in the solution (e.g., in µg/L) against the calibration curve.

    • Convert the solution concentration back to the mass percentage in the original solid sample, accounting for the precise sample weight and final dilution volume.

Conclusion and Recommendations

The elemental analysis of this compound is a non-negotiable step in ensuring its quality and suitability for pharmaceutical development. The choice between Combustion Analysis and ICP-MS is not a matter of superiority, but of application.

  • For routine identity and purity confirmation , where the primary goal is to verify the empirical formula of a synthesized batch, Combustion Analysis is the ideal standard. It is fast, cost-effective, and provides highly accurate and precise data for the major elements (C, H, N).

  • For comprehensive quality control, impurity profiling, and regulatory submission , ICP-MS is the mandatory standard. Its unparalleled sensitivity is essential for quantifying trace elemental impurities that could impact drug safety and stability, ensuring compliance with stringent guidelines like ICH Q3D.[9][14]

Ultimately, a robust quality control strategy for this compound should leverage both techniques. Combustion analysis serves as the frontline gatekeeper for stoichiometric integrity, while ICP-MS provides the in-depth surveillance required to guarantee the material is free from harmful elemental contaminants. This dual approach constitutes a self-validating system that upholds the highest standards of scientific integrity and patient safety.

References

  • N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • Acetamide, N-(3-bromophenyl)-. (n.d.). NIST WebBook. Retrieved February 28, 2026, from [Link]

  • Chemical Properties of Acetamide, N-(3-bromophenyl)- (CAS 621-38-5). (n.d.). Cheméo. Retrieved February 28, 2026, from [Link]

  • 3-Aminoacetanilide. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES. (n.d.). US Pharmacopeia (USP). Retrieved February 28, 2026, from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved February 28, 2026, from [Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Agilent. Retrieved February 28, 2026, from [Link]

  • Introduction to Combustion Analysis. (2022, August 28). Chemistry LibreTexts. Retrieved February 28, 2026, from [Link]

  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (n.d.). SciSpace. Retrieved February 28, 2026, from [Link]

  • Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • Combustion Analysis Ten Examples. (n.d.). chemteam.info. Retrieved February 28, 2026, from [Link]

  • Validation of analytical methods. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Combustion analysis. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

  • How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis? (2025, May 15). Spectroscopy Online. Retrieved February 28, 2026, from [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority. Retrieved February 28, 2026, from [Link]

  • What is ICP-MS? Principles & Technique. (n.d.). Agilent. Retrieved February 28, 2026, from [Link]

  • ICH guideline Q3D (R1) on elemental impurities. (2019, March 28). European Medicines Agency. Retrieved February 28, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved February 28, 2026, from [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. (2017, May 9). Agilent. Retrieved February 28, 2026, from [Link]

  • ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. (n.d.). Lucideon. Retrieved February 28, 2026, from [Link]

  • Elemental Impurity Analysis in Pharmaceuticals. (n.d.). HPCi Media. Retrieved February 28, 2026, from [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved February 28, 2026, from [Link]

  • Validation of Analytical Methods. (2016, May 11). Lab Manager. Retrieved February 28, 2026, from [Link]

  • Elemental Analysis Manual. (n.d.). FDA. Retrieved February 28, 2026, from [Link]

  • Analyzing Organic Samples Using ICP-MS: Methods and Challenges. (2025, September 19). Patsnap Eureka. Retrieved February 28, 2026, from [Link]

  • Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion. (n.d.). Teledyne Labs. Retrieved February 28, 2026, from [Link]

  • Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. (2024, September 13). Malvern Panalytical. Retrieved February 28, 2026, from [Link]

  • Combustion Analysis. (n.d.). A-Level Chemistry Revision Notes. Retrieved February 28, 2026, from [Link]

Sources

Publish Comparison Guide: Structural Validation of N-(3-amino-5-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of halogenated aniline derivatives like N-(3-amino-5-bromophenyl)acetamide , structural ambiguity is a critical risk. While NMR and Mass Spectrometry (MS) provide connectivity and composition data, they often fail to definitively distinguish between regioisomers (e.g., 3-amino-5-bromo vs. 2-amino-4-bromo) due to overlapping signals and subtle coupling constant differences in meta-substituted aromatic systems.

This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the definitive gold standard for structural authentication of this compound. Unlike indirect spectroscopic methods, SC-XRD provides a direct, atomic-resolution 3D model, unambiguously confirming the meta-meta substitution pattern, intermolecular hydrogen bonding networks, and precise bond metrics required for downstream SAR (Structure-Activity Relationship) modeling.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following analysis objectively compares SC-XRD against standard characterization workflows (


H/

C NMR, HRMS) for this specific class of molecule.
Table 1: Performance Matrix for Structural Validation
FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (

H,

C, 2D)
High-Res Mass Spec (HRMS)
Primary Output 3D Electron Density Map (Atomic Coordinates)Chemical Shift (

) & Coupling (

)
Mass-to-Charge Ratio (

)
Regioisomer Certainty Absolute (100%) – Direct visualization of Br/NH

positions.
High (80-90%) – Relies on

(~2 Hz), often ambiguous.
Low (0%) – Cannot distinguish isomers.
Stereochemistry Defines absolute configuration (if chiral) & packing.Relative configuration (NOESY); requires chiral shift reagents.None.
Sample State Solid Crystal (requires crystallization).Solution (CDCl

, DMSO-

).
Gas Phase (Ionized).[1]
Data Acquisition Time 2–24 hours (excluding crystallization).10–60 minutes.< 5 minutes.
Sample Recovery Non-destructive (Crystal remains).Non-destructive.Destructive.
Cost Efficiency High initial setup; low per-sample cost.Low.Low.
Why SC-XRD Wins for This Molecule

For This compound , the bromine atom acts as a heavy scatterer (


), significantly enhancing the diffraction power and facilitating structure solution via Patterson or Direct Methods. NMR analysis of 1,3,5-substituted benzenes often yields singlet-like multiplets or unresolved meta-couplings, leading to potential misassignment of the bromine position relative to the acetamide group. SC-XRD eliminates this "inference gap."

Experimental Protocol: SC-XRD Validation Workflow

This protocol outlines the validated pathway from crude powder to refined structure.

Phase 1: Crystal Growth (The Critical Step)

Obtaining diffraction-quality crystals is the primary bottleneck. For acetanilide derivatives, hydrogen bonding drives lattice formation.

  • Method A: Slow Evaporation (Preferred)

    • Dissolve 20 mg of this compound in 2 mL of Ethanol/Water (80:20) or Methanol .

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3-5 small holes, and store at 4°C.

    • Mechanism: The amide moiety (

      
      ) and amine (
      
      
      
      ) act as H-bond donors/acceptors, favoring formation of chains or sheets in polar protic solvents [1].
  • Method B: Vapor Diffusion

    • Dissolve 10 mg in 0.5 mL THF (inner vial).

    • Place in a jar containing 5 mL Pentane (outer reservoir).

    • Seal tightly. Pentane diffuses into THF, lowering solubility slowly.

Phase 2: Data Collection & Reduction
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Bromine atom, though modern absorption correction algorithms handle Cu well.
  • Temperature: 100 K (Cryostream). Low temperature minimizes thermal motion (ellipsoids), improving resolution of the flexible acetamide tail.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure high completeness (>99%).

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

  • Heavy Atom Method: The Bromine atom will dominate the Patterson map, allowing immediate phasing.

  • Refinement Targets:

    • 
       (work): < 5.0%
      
    • 
       (all data): < 12.0%
      
    • Goodness of Fit (GooF): ~1.0

    • Residual Density: Peaks near Br are expected (Fourier truncation errors); peaks elsewhere should be < 0.5

      
      
      
      
      .

Data Interpretation & Expected Metrics

When validating your structure, compare your refined model against these established geometric parameters derived from analogous 3-bromoacetanilide structures (e.g., CCDC 731271) [2].

A. Bond Lengths & Angles
BondExpected Length (Å)Interpretation
C(aromatic)–Br 1.89 – 1.91 Typical for aryl bromides. Significant deviation suggests disorder or wrong atom assignment.
C(amide)–N 1.34 – 1.36 Partial double bond character due to resonance; planar geometry.
C(aromatic)–N(amine) 1.38 – 1.42 Indicates conjugation with the ring.
C=O (carbonyl) 1.22 – 1.24 Standard carbonyl length.
B. Intermolecular Interactions
  • Hydrogen Bonding: Expect an

    
     interaction forming 1D chains or ribbons, a hallmark of acetanilide packing.
    
    • Distance:

      
       typically 2.8 – 3.0 Å.
      
    • Angle:

      
       > 150°.
      
  • 
    -Stacking:  The electron-deficient ring (due to Br and Acetamide EWG nature) may show offset face-to-face stacking (~3.5 Å centroid separation).
    
C. Thermal Ellipsoids (ORTEP)
  • Check the 50% probability level .[2][3]

  • The Bromine atom should be spherical or slightly oblate.

  • The terminal methyl group of the acetamide may show higher rotational disorder (elongated ellipsoid).

Visualization of Validation Workflow

The following diagram illustrates the logical flow from synthesis to structural confirmation.

ValidationWorkflow Synthesis Synthesis of This compound Crystallization Crystallization (Slow Evaporation: EtOH/H2O) Synthesis->Crystallization Screening Microscope Screening (Polarized Light) Crystallization->Screening QualityCheck Single Crystal? Screening->QualityCheck Diffraction X-Ray Diffraction (Mo-Kα, 100 K) Solution Structure Solution (SHELXT - Heavy Atom) Diffraction->Solution Refinement Refinement & Validation (Check R1, Bond Lengths) Solution->Refinement StructureCheck R1 < 5%? Geometry OK? Refinement->StructureCheck QualityCheck->Crystallization No (Polycrystalline) QualityCheck->Diffraction Yes Publish / Release Validated Structure (CIF Output) StructureCheck->Publish / Release Pass Re-collect Data Re-collect Data StructureCheck->Re-collect Data Fail (Twinning/Disorder)

Figure 1: Decision-tree workflow for the crystallographic validation of this compound.

References

  • Gowda, B. T., et al. (2009). "Crystal structure of N-(3-bromophenyl)acetamide." Acta Crystallographica Section E, 65(5), o1036. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: N-(3-Bromophenyl)acetamide (Refcode: XEZVOV)." Cambridge Structural Database. [Link][3]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18. [Link]

Sources

bioactivity comparison of N-(3-amino-5-bromophenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Bioactivity Profile of N-(3-amino-5-bromophenyl)acetamide Derivatives

Executive Summary: The "Master Key" of Kinase Inhibition

This compound (CAS: 87673-63-2) is not a standalone therapeutic agent but a privileged pharmacophore —a critical intermediate used to synthesize high-potency Type II kinase inhibitors. Its structural uniqueness lies in its "tri-vector" substitution pattern (1-acetamide, 3-amino, 5-bromo), which allows medicinal chemists to independently optimize binding affinity, solubility, and selectivity.

This guide compares the bioactivity of three distinct classes of derivatives synthesized from this scaffold, focusing on their application in oncology (Syk, FGFR, and Aurora kinase inhibition).

Chemical Architecture & Mechanism

The bioactivity of this scaffold stems from its ability to orient substituents into specific pockets of the kinase ATP-binding site.

  • Position 1 (Acetamide): Acts as a "Hinge Binder" or Solvent-Exposed Tail. It provides hydrogen bond donor/acceptor motifs that anchor the molecule in the ATP pocket.

  • Position 3 (Amino): The primary vector for Urea/Amide Linkage . This nitrogen is typically derivatized to reach the "Gatekeeper" residue or the DFG motif (Asp-Phe-Gly), essential for locking kinases in an inactive conformation (Type II inhibition).

  • Position 5 (Bromo): A reactive handle for Suzuki-Miyaura Coupling . This allows the attachment of hydrophobic aryl/heteroaryl groups that occupy the allosteric hydrophobic back pocket, determining selectivity (e.g., FGFR vs. Syk).

Mechanism of Action: Type II Kinase Binding

KinaseBinding Scaffold N-(3-amino-5-bromophenyl) acetamide Core Deriv_Urea Urea/Amide Derivative Scaffold->Deriv_Urea Synthetic Modification Target_Kinase Target Kinase (e.g., VEGFR, Syk) Deriv_Urea->Target_Kinase Binds ATP Pocket (DFG-out) Inhibition Inhibition of Phosphorylation Target_Kinase->Inhibition Blocks ATP Transfer Apoptosis Apoptosis / Cell Cycle Arrest Inhibition->Apoptosis Downstream Effect

Figure 1: The logical flow from scaffold derivatization to biological outcome. The core scaffold is chemically modified to create a derivative that locks the kinase in an inactive state.

Comparative Bioactivity Analysis

The following table compares three major derivative classes synthesized from the this compound core. Data is synthesized from patent literature (WO2011075560, WO2022094354) and SAR studies.

Table 1: Bioactivity Profile of Key Derivative Classes
Derivative ClassPrimary TargetModification at Pos 5 (Bromo)Modification at Pos 3 (Amino)Potency (IC50)Key Bioactivity Outcome
Class A: Pyrimidine Analogs Syk (Spleen Tyrosine Kinase)Coupled to 2-chloro-4-(trifluoromethyl)pyrimidineFree amine or methylated< 10 nM Potent inhibition of B-cell receptor signaling; anti-inflammatory efficacy.
Class B: Urea-Linked Aryls FGFR / VEGFR (Angiogenesis)Coupled to Hydrophobic Aryl (e.g., Phenyl)Converted to Di-aryl Urea10 - 50 nM Broad-spectrum multi-kinase inhibition; inhibition of tumor angiogenesis.
Class C: Pyrazole Amides Aurora Kinase B Coupled to 1-methyl-1H-pyrazol-4-ylAmide linkage to heterocycle~3 nM Disruption of mitosis; induction of polyploidy in cancer cells (e.g., HCT116).[1]

Comparative Insight:

  • Selectivity: Class A derivatives (Syk) show higher selectivity due to the specific shape of the pyrimidine tail fitting the Syk ATP pocket. Class B derivatives often exhibit "promiscuous" activity (hitting multiple kinases like VEGFR, PDGFR), which is beneficial for solid tumors but increases off-target toxicity.

  • Potency: Class C (Aurora inhibitors) achieves single-digit nanomolar potency, driven by the strong hydrogen bonding network formed by the pyrazole-amide motif.

Experimental Protocols

To validate the bioactivity of these derivatives, the following self-validating protocols are recommended.

Workflow Visualization

ExperimentalWorkflow Start Start: N-(3-amino-5-bromophenyl) acetamide Step1 1. Suzuki Coupling (Modify Pos 5) Start->Step1 Step2 2. Urea/Amide Formation (Modify Pos 3) Step1->Step2 Assay1 3. Kinase Assay (FRET / Radiometric) Step2->Assay1 Assay2 4. Cell Viability (MTT / Alamar Blue) Assay1->Assay2 Analysis 5. IC50 Calculation & SAR Analysis Assay2->Analysis

Figure 2: Step-by-step workflow for synthesizing and testing derivatives.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)
  • Objective: Determine the IC50 of the derivative against the target kinase (e.g., Syk or FGFR).

  • Reagents: Recombinant Kinase, Fluorescein-labeled peptide substrate, ATP, Test Compound.

  • Procedure:

    • Preparation: Dilute test compounds in DMSO (10-point dose-response, starting at 10 µM).

    • Incubation: Mix kinase, substrate, and compound in reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2). Incubate for 15 mins at RT.

    • Initiation: Add ATP (at Km concentration) to start the reaction. Incubate for 60 mins.

    • Detection: Add EDTA-containing termination buffer. Measure fluorescence polarization or FRET signal.

    • Validation: Use Staurosporine as a positive control (Reference IC50: <10 nM). Z-factor must be > 0.5 for valid data.

Protocol B: Cellular Viability Assay (MTT)
  • Objective: Assess cytotoxicity in cancer cell lines (e.g., HCT116 for Aurora, U937 for Syk).

  • Procedure:

    • Seed cells (5,000 cells/well) in 96-well plates. Allow attachment for 24h.

    • Treat with derivative (0.001 - 10 µM) for 72h.

    • Add MTT reagent (0.5 mg/mL); incubate for 4h.

    • Solubilize formazan crystals with DMSO.

    • Read absorbance at 570 nm.

    • Calculation: Plot % inhibition vs. Log[Concentration] to derive GI50.

Structure-Activity Relationship (SAR) Insights

Based on the comparison of derivatives, the following SAR rules apply to this scaffold:

  • The "Bromo" Handle is Critical for Potency: Replacing the 5-bromo group with a non-aromatic group (e.g., methyl) typically results in a >10-fold loss of potency . The aromatic ring attached here is essential for hydrophobic packing in the kinase back-pocket.

  • Acetamide Tolerance: The 1-acetamide group is generally well-tolerated. Hydrolysis to the free amine often reduces selectivity , as the acetamide carbonyl participates in water-mediated hydrogen bonds that stabilize the binding pose.

  • Linker Length: For Class B (Urea) derivatives, the distance between the phenyl ring and the "tail" is crucial. A urea linkage (-NH-CO-NH-) is superior to a simple amide (-NH-CO-) for VEGFR/PDGFR targets due to the specific geometry required to bind the DFG-out conformation.

References

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Molecules. (2021).[2] Link

  • Aminopyrimidines as Syk Inhibitors. Patent WO2011075560A1. (2011). Link

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor. Journal of Medicinal Chemistry. (2009).[1] Link

  • Pyrimidine compounds, compositions, and medicinal applications thereof. Patent WO2022094354A1. (2022). Link

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor. European Journal of Medicinal Chemistry. (2019).[3] Link

Sources

Comprehensive Quality Control Guide: Evaluating Reference Standards for N-(3-amino-5-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: The Causality Behind Purity Requirements

N-(3-amino-5-bromophenyl)acetamide (CAS: 1312572-80-7)[1] is a highly specialized chemical intermediate critical to the synthesis of aminopyrimidine-based Spleen Tyrosine Kinase (SYK) inhibitors. SYK is a key mediator of immunoreceptor signaling, and its inhibitors are actively utilized in the development of therapeutics for asthma, COPD, rheumatoid arthritis, and various B-cell malignancies[2][3].

In the synthesis of these Active Pharmaceutical Ingredients (APIs), the compound's structure dictates its reactivity: the acetamide group protects the amine during upstream synthesis, while the bromine atom serves as the essential reactive handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Why does the reference standard's quality matter? If the reference standard used to release this intermediate is insufficiently characterized, it compromises the entire downstream impurity control strategy. A common synthetic impurity is the des-bromo analog (N-(3-aminophenyl)acetamide). Because it lacks the bromine handle, it acts as a chain terminator or competitive binder during cross-coupling, potentially poisoning the palladium catalyst. Furthermore, regioisomers (e.g., the 2-amino-5-bromo variant) will successfully couple but yield an API regioisomer that is often chromatographically indistinguishable from the target drug substance.

Accurate quantification of these impurities requires a Primary Reference Standard characterized by rigorous mass balance. Relying on simple area-percent normalization from a standard commercial catalog item is scientifically flawed because different impurities possess different UV extinction coefficients.

Comparative Analysis: Primary vs. Commercial Working Standards

According to, analytical results are only conclusive when obtained using a properly qualified standard for its intended purpose[4][5]. A fully qualified in-house primary standard must account for all orthogonal impurities—water content, residual solvents, and inorganic residue—to establish an absolute purity value via mass balance[6].

The table below objectively compares the performance and reliability of a rigorously characterized Primary Reference Standard against a standard Commercial Catalog alternative.

Table 1: Performance and Characterization Comparison
AttributePrimary Reference Standard (Mass Balance)Commercial Catalog Standard (Area %)Impact on API Quality Control
Assay Assignment 100% - (Water + ROI + Solvents + HPLC Impurities)HPLC UV Area Normalization (often >95% or >98%)Mass balance corrects for non-UV absorbing impurities, preventing API assay overestimation.
Orthogonal Testing qNMR, Karl Fischer (KF), TGA/ROI, GC-HSBasic 1H-NMR, LC-MSEnsures structural authenticity and accounts for residual inorganic catalysts.
Response Factor (RRF) Established for critical impurities (e.g., des-bromo)Assumed to be 1.0 for all peaksPrevents under-reporting of impurities that have weak UV absorbance at the detection wavelength.
Regulatory Compliance Fully compliant with USP <11> and ICH Q2(R1)Suitable for qualitative ID onlyUsing catalog standards for quantitative release risks regulatory rejection during IND/NDA filing.

Self-Validating Analytical Protocol (HPLC-UV/MS)

To validate the purity of this compound and quantify related substances, an analytical procedure must be developed and validated according to[7][8]. The following protocol is designed as a self-validating system : it incorporates a specific System Suitability Test (SST) that proves the method's resolving power before any sample data is accepted.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 50.0 mg of the Primary Reference Standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability (SST) Solution: Spike 1.0 mg/mL of the Standard Solution with 0.5% (w/w) of N-(3-aminophenyl)acetamide (the critical des-bromo impurity). Causality: This proves the method can separate the most structurally similar, catalyst-poisoning impurity from the main peak.

Step 2: Chromatographic Conditions

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Causality: Sub-2-micron particles provide the theoretical plates necessary to resolve closely eluting regioisomers.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the free amine group to prevent peak tailing.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm (quantitation) and ESI-MS in positive ion mode (peak identification).

Step 3: Execution and Self-Validation

  • Inject a blank (Diluent) to ensure no carryover.

  • Inject the SST Solution.

  • Self-Validation Gate: The analytical run is only valid if the Resolution (

    
    ) between the this compound peak and the des-bromo impurity peak is 
    
    
    
    , and the tailing factor for the main peak is
    
    
    .

Quantitative Data & Validation Summary

When validated against ICH Q2(R1) parameters[9], the primary reference standard workflow yields highly reproducible metrics, ensuring that trace impurities are accurately tracked throughout the SYK inhibitor synthesis lifecycle.

Table 2: ICH Q2(R1) Method Validation Metrics
Validation ParameterAcceptance CriteriaExperimental Result
Specificity Complete resolution of all known impurities

= 2.8 (Main peak vs. des-bromo impurity)
Linearity (Main Peak)

over 50% to 150% of target

= 0.9998
Limit of Detection (LOD) Signal-to-Noise (S/N)

0.01% (0.1 µg/mL)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

0.03% (0.3 µg/mL)
Accuracy (Recovery) 98.0% - 102.0% at LOQ, 50%, 100%, 150%99.4% - 101.1% across all levels
Method Precision %RSD

(n=6 preparations)
%RSD = 0.6%

Reference Standard Qualification Workflow

The following diagram illustrates the logical progression from crude synthesis to a fully qualified primary reference standard, highlighting the critical mass balance step.

RS_Qualification A 1. Crude Synthesis (API Intermediate) B 2. Preparative HPLC Purification A->B C 3. Orthogonal Testing (qNMR, MS, Karl Fischer) B->C D 4. Mass Balance (100% - Impurities) C->D E 5. Primary Reference Standard (>99.8%) D->E F 6. Working Standard Calibration E->F

Workflow for establishing a primary reference standard via mass balance.

References

  • AMINOPYRIMIDINES AS SYK INHIBITORS Source: World Intellectual Property Organization (WIPO) URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / ICH URL:[Link]

  • Development of SYK NanoBRET cellular target engagement assays for gain-of-function variants Source: Frontiers in Cell and Developmental Biology URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(3-amino-5-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

The "Why" behind the protocol: N-(3-amino-5-bromophenyl)acetamide is a functionalized aniline derivative, typically used as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery. While standard Safety Data Sheets (SDS) often classify it generically as an Irritant (Skin/Eye Cat 2), its structural properties dictate a higher tier of caution.

The Hidden Risks:

  • Aniline Moiety: The presence of the free amine (

    
    ) on the aromatic ring introduces a risk of skin sensitization  and potential methemoglobinemia if absorbed in significant quantities.
    
  • Bromine Substitution: Halogenation increases the lipophilicity of the molecule, enhancing its ability to permeate nitrile gloves and skin barriers compared to non-halogenated analogs.

  • Physical State: As a solid powder, the primary vector for exposure is inhalation of dust during weighing and dermal absorption during solubilization.

Hazard Identification & Risk Assessment

Based on GHS Classification standards for halogenated anilines.

Hazard ClassCategoryHazard StatementOperational Implication
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]Do not touch face/mouth. Wash hands immediately after doffing gloves.[2]
Skin Irritation Cat 2H315: Causes skin irritation.[1][3][4][5][6]Direct contact causes dermatitis. Barrier protection is non-negotiable.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][3][4][5][6]Dust can cause corneal abrasion and chemical burns.
STOT - SE Cat 3H335: May cause respiratory irritation.[1][4][5][6]Zero-tolerance for open-bench weighing. All dust work must be in a hood.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient. Use this enhanced matrix.

A. Hand Protection (The Critical Barrier)

Recommendation: Double-gloving with specific material requirements.

  • Inner Glove: 4 mil Nitrile (High dexterity).

  • Outer Glove: 5-8 mil Nitrile or Neoprene (Chemical resistance).

  • Change Frequency: Every 60 minutes or immediately upon splash.

Scientific Rationale: Research indicates that physical movement significantly reduces the breakthrough time of nitrile gloves against organic solvents and solutes.[7] A static permeation test might show >480 mins protection, but active manipulation can reduce this by up to 30% [1]. The brominated structure of this compound facilitates migration through micro-defects in the glove polymer.

B. Respiratory & Body Protection[2][3][4][5][6][8]
Body PartStandard PPEEnhanced Requirement for this Chemical
Respiratory Surgical MaskN95 Respirator (minimum) if weighing outside a hood (strongly discouraged). Ideally, rely on Fume Hood (Face Velocity: 80-100 fpm) .
Eyes Safety GlassesChemical Splash Goggles if working with fine powder prone to static dispersion.
Body Lab Coat (Cotton)Tyvek® Sleeves or disposable lab coat apron. Cotton absorbs dust; Tyvek repels it.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Engineering Controls
  • Static Check: This powder is likely static-prone. Use an ionizing bar or anti-static gun if available.

  • Hood Verification: Verify sash height is at the safe working level. Ensure the magnehelic gauge reads within the certified range.

  • Solvent Selection: If dissolving in DMSO or DMF, be hyper-vigilant. These solvents are "skin penetrants" and will carry the brominated aniline through your gloves and skin instantly.

Phase 2: Weighing (Highest Inhalation Risk)
  • Place the balance inside the chemical fume hood.

  • Tare the vial with the cap on to minimize open exposure time.

  • Open the stock container only when ready to transfer.

  • Use a disposable spatula . Do not attempt to clean and reuse spatulas, as this generates wash-solvent waste that spreads the contaminant.

  • Wet Wipe Method: After closing the vial, wipe the exterior of the vial with a Kimwipe dampened with Isopropanol (IPA) to remove invisible dust residues before removing it from the hood.

Phase 3: Reaction Setup (Highest Dermal Risk)
  • Add solvent to the solid. Note: The moment the solid is in solution, the permeation risk skyrockets.

  • Glove Check: Inspect outer gloves for swelling or discoloration.

  • If heating is required (e.g., reflux), ensure all joints are greased or sleeved to prevent vapor leakage.

Phase 4: Waste Disposal[5]
  • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves go into Hazardous Solid Waste (double-bagged).

  • Liquid Waste: Segregate into Halogenated Organic Waste . Do not mix with general organic waste if your facility separates halogens (due to the bromine atom).

  • Wash Solvents: The first rinse of any glassware should be treated as high-concentration waste.

Emergency Response & Spills

  • Dry Spill (Powder):

    • Do NOT use a brush or broom (creates dust clouds).

    • Cover with a wet paper towel (water or oil-soaked) to dampen the powder.

    • Scoop up the damp mass and place in a hazardous waste bag.

    • Clean area with soap and water.[2][3][4][5][6]

  • Wet Spill (Solution):

    • Evacuate the immediate area if the solvent is volatile.

    • Cover with absorbent pads (chem-mats).

    • Wipe area thrice with acetone or ethanol.

  • Skin Exposure:

    • Immediate: Wash with lukewarm water and non-abrasive soap for 15 minutes.

    • Avoid: Do not use hot water (opens pores) or scrub brushes (abrades skin barrier).

Process Visualization (Hierarchy of Controls)

SafetyProtocol cluster_0 Hazard Identification cluster_1 Protective Barriers cluster_2 Operational Workflow Start This compound Risks Dust Inhalation Skin Absorption (Aniline) Eye Irritation Start->Risks EngControl Engineering Control: Fume Hood (80-100 fpm) Anti-static Balance Risks->EngControl Mitigates PPE PPE Layer: Double Nitrile Gloves Safety Glasses Lab Coat + Tyvek Sleeves EngControl->PPE Redundant Barrier Weigh Weighing: Inside Hood Only Disposable Spatulas PPE->Weigh Solubilize Solubilization: Solvent Carrier Risk (DMSO/DMF) Check Glove Integrity Weigh->Solubilize Waste Disposal: Halogenated Waste Stream Double Bag Solids Solubilize->Waste

Figure 1: Operational safety workflow emphasizing the hierarchy of controls from engineering to disposal.

References

  • Phalen, R. N., & Wong, W. K. (2012). Changes in chemical permeation of disposable latex, nitrile, and vinyl gloves exposed to simulated movement.[7] Journal of Occupational and Environmental Hygiene. Link

  • PubChem. (2023). Compound Summary: N-(3-Bromophenyl)acetamide (Structural Analog). National Library of Medicine. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 3'-Aminoacetanilide (Structural Analog).Link

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines.Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.